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  • Product: 8-methoxy-3,4-dihydroquinolin-2(1H)-one
  • CAS: 53899-19-7

Core Science & Biosynthesis

Foundational

8-methoxy-3,4-dihydroquinolin-2(1H)-one physical and chemical properties

An In-Depth Technical Guide: Physicochemical Profiling, Synthesis, and Biological Applications of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one Executive Summary As a Senior Application Scientist, I frequently encounter molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Physicochemical Profiling, Synthesis, and Biological Applications of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between natural product discovery and synthetic medicinal chemistry. 8-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS: 53899-19-7) is a prime example of such a compound. Characterized by its 3,4-dihydro-2(1H)-quinolinone core—also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ)—this bicyclic lactam serves as both a naturally occurring alkaloid and a privileged synthetic scaffold. This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic methodology, and its pharmacological relevance in modern drug discovery.

Physicochemical and Structural Profiling

The structural architecture of 8-methoxy-3,4-dihydroquinolin-2(1H)-one consists of a benzene ring fused to a six-membered lactam, with a methoxy group situated at the C8 position. This specific substitution pattern provides unique electronic modulation and steric hindrance, which directly influences its binding kinetics to biological targets compared to unsubstituted analogs.

Table 1: Quantitative Chemical and Physical Properties

ParameterValue
IUPAC Name 8-Methoxy-3,4-dihydroquinolin-2(1H)-one
Common Synonyms 8-Methoxy-1,2,3,4-tetrahydroquinolin-2-one; 8-Methoxy-3,4-dihydrocarbostyril
CAS Registry Number 53899-19-7[1]
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Monoisotopic Mass 177.07898 Da[2]
SMILES String COC1=CC=CC2=C1NC(=O)CC2
Predicted XLogP3 ~1.0[2]
Collision Cross Section (CCS) 135.5 Ų ([M+H]+ adduct)[2]

Biological Activity and Pharmacological Relevance

While the 2O-THQ core is a well-known synthetic building block, 8-methoxy-3,4-dihydroquinolin-2(1H)-one is also a naturally occurring secondary metabolite. It was successfully isolated from the extremophilic Streptomyces sp. LGE21, a bacterial strain derived from the aquatic plant Lemna gibba[3].

In biological evaluations, this compound demonstrated notable, albeit weak, cytotoxic activities against liver cancer (HEPG2) and human cervix carcinoma (KB-3-1) cell lines[3]. Furthermore, it exhibited growth inhibitory activity against a panel of bacterial strains[3]. Beyond its natural occurrence, synthetic derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold are heavily investigated in medicinal chemistry as potential antihypertensive and anti-depressive agents[4].

BioWorkflow N1 Streptomyces sp. LGE21 (Lemna gibba derived) N2 Fermentation & EtOAc Extraction N1->N2 N3 8-Methoxy-3,4-dihydro- quinolin-2(1H)-one N2->N3 Silica Gel & Size Exclusion N4 Cytotoxicity Assay (HEPG2, KB-3-1) N3->N4 Weak Inhibition N5 Antimicrobial Screening N3->N5 Growth Inhibition

Fig 1: Isolation and biological evaluation workflow from Streptomyces sp. LGE21.

Experimental Methodology: Chemical Synthesis

For researchers requiring scalable quantities of 8-methoxy-3,4-dihydroquinolin-2(1H)-one, total synthesis is preferred over biological extraction. The most robust pathway involves the acylation of o-anisidine followed by an intramolecular Friedel-Crafts alkylation[4].

Phase 1: Acylation of o-Anisidine
  • Reagents: 2-Methoxyaniline (10 mmol), 3-chloropropionyl chloride (11 mmol), Triethylamine (TEA, 12 mmol), Anhydrous Dichloromethane (DCM, 30 mL).

  • Procedure: Dissolve 2-methoxyaniline and TEA in DCM. Cool the reaction vessel to 0 °C using an ice bath. Add 3-chloropropionyl chloride dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality of Design: The strict temperature control (0 °C) during the addition phase is paramount. It prevents the highly reactive 3-chloropropionyl chloride from causing diacylation at the nitrogen center, ensuring mono-acylation.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly UV-active starting material spot is entirely consumed. Quench with 1M HCl to protonate and remove any residual amine into the aqueous layer, wash with brine, and dry over anhydrous MgSO4 to yield the intermediate N-(2-methoxyphenyl)-3-chloropropanamide.

Phase 2: Intramolecular Friedel-Crafts Alkylation
  • Reagents: N-(2-methoxyphenyl)-3-chloropropanamide (5 mmol), Anhydrous Aluminum Chloride (AlCl3, 12.5 mmol).

  • Procedure: Transfer the intermediate into a heavy-walled reaction tube. Add AlCl3 and heat the solvent-free mixture to 120 °C to form a melt. Stir vigorously for 3 hours.

  • Causality of Design: The use of exactly 2.5 equivalents of AlCl3 is a deliberate stoichiometric choice. The first two equivalents coordinate with the Lewis basic sites—the amide carbonyl oxygen and the methoxy oxygen—which temporarily deactivates the aromatic ring. The remaining 0.5 eq facilitates the abstraction of the terminal chloride, generating the electrophilic center required for cyclization. The high thermal energy (120 °C) is required to overcome the activation barrier of the deactivated ring undergoing electrophilic aromatic substitution.

  • Self-Validation: Cool the melt and carefully quench with ice-cold water (Note: highly exothermic). Extract with ethyl acetate. The formation of the lactam ring is rapidly confirmed by the disappearance of the alkyl chloride multiplet in 1H NMR (~3.8 ppm) and a distinct shift in the amide carbonyl frequency in IR spectroscopy.

Synthesis N1 2-Methoxyaniline (o-Anisidine) N3 N-(2-methoxyphenyl)- 3-chloropropanamide N1->N3 TEA, DCM 0 °C to RT N2 3-Chloropropionyl chloride N2->N3 N4 8-Methoxy-3,4-dihydro- quinolin-2(1H)-one N3->N4 AlCl3 (2.5 eq) 120 °C Melt

Fig 2: Two-step synthetic workflow for 8-methoxy-3,4-dihydroquinolin-2(1H)-one.

Handling, Safety, and Analytical Characterization

Safety & GHS Classification: According to standard GHS classifications, 8-methoxy-3,4-dihydroquinolin-2(1H)-one is categorized under Acute Toxicity Category 4 (H302, H312, H332), indicating it is harmful if swallowed, in contact with skin, or inhaled[1]. It is also a recognized skin irritant (H315) and causes serious eye irritation (H319)[1]. Appropriate Personal Protective Equipment (PPE), including nitrile gloves and splash goggles, must be worn. All synthetic procedures involving AlCl3 and acyl chlorides must be performed in a certified fume hood due to the generation of HCl gas upon exposure to moisture.

Analytical Characterization: To ensure structural integrity post-synthesis or isolation, extensive 1D and 2D NMR (including H,H COSY and HMBC) are required. The diagnostic signals for the 2O-THQ core include the two sp3 carbons of the ethanediyl group in the lactam ring, which typically present as distinct multiplets in the 1H NMR spectrum, alongside the sharp singlet of the methoxy group at approximately δ 3.8-3.9 ppm[3].

References

  • 3,4-Dihydro-quinolin-2-one derivatives from extremophilic Streptomyces sp.
  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)
  • 8-methoxy-1,2,3,4-tetrahydroquinolin-2-one — Chemical Substance Information NextSDS URL
  • 53899-19-7 (C10H11NO2)

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

Document Type: Technical Whitepaper & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers Executive Summary & Chemical Profiling The compound 8-methoxy-3,4-dihydroq...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers

Executive Summary & Chemical Profiling

The compound 8-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS: 53899-19-7), frequently referred to as 8-methoxy-3,4-dihydrocarbostyril, is a critical heterocyclic intermediate in the synthesis of atypical antipsychotics and functionally selective dopamine receptor modulators[1]. Optimizing the downstream chemical processing, purification, and crystallization of this intermediate requires a rigorous understanding of its thermodynamic solubility across various organic solvents.

Structurally, the molecule features a hydrophobic aromatic backbone, an electron-donating methoxy group, and a highly polar lactam (cyclic amide) moiety. The lactam acts as a robust hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). This dual functionality leads to strong intermolecular hydrogen bonding and a high crystal lattice energy. Consequently, selecting a solvent system for reaction or recrystallization requires balancing dispersion forces with the solvent's ability to disrupt these specific solute-solute interactions[2].

Solute-Solvent Interaction Dynamics

To predict and rationalize the solubility of carbostyril derivatives, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

Because 8-methoxy-3,4-dihydroquinolin-2(1H)-one possesses a high propensity for self-association through its lactam ring, solvents with high δH​ and δP​ values (such as polar aprotic solvents) are required to effectively solvate the molecule. Non-polar solvents rely solely on weak dispersion forces ( δD​ ), which are insufficient to overcome the crystalline lattice energy, resulting in poor solubility[2].

Interactions Solute 8-Methoxy-3,4-dihydroquinolin-2(1H)-one (Carbostyril Core) Dispersion Dispersion Forces (δD) Non-polar (e.g., Toluene, Hexane) Solute->Dispersion Weak Solvation Polar Polar Interactions (δP) Ketones/Esters (e.g., Acetone) Solute->Polar Moderate Solvation Hbond Hydrogen Bonding (δH) Protic/Aprotic (e.g., EtOH, DMSO) Solute->Hbond Strong Solvation (Lactam N-H/C=O)

Caption: Dominant intermolecular interaction pathways governing carbostyril solvation.

Experimental Methodology: The Self-Validating Isothermal Protocol

To generate highly accurate, reproducible thermodynamic solubility data, we employ a rigorously controlled isothermal shake-flask methodology coupled with HPLC-UV quantification. This protocol is designed as a self-validating system; every step incorporates safeguards against common physical chemistry errors, such as temperature-gradient supersaturation or non-specific membrane binding.

Step-by-Step Protocol
  • Solid-Liquid Equilibration: Add an excess amount of crystalline 8-methoxy-3,4-dihydroquinolin-2(1H)-one to 10 mL of the selected organic solvent in a tightly sealed, borosilicate glass vial.

  • Isothermal Agitation: Submerge the vials in a cryostatic constant-temperature shaker bath set to 298.15 K (± 0.05 K). Agitate at 150 RPM for 72 hours .

    • Causality Note: A 72-hour duration is strictly required. Shorter equilibration times often capture metastable polymorphs dissolving, which artificially inflates the apparent solubility before the system reaches true thermodynamic equilibrium[2].

  • Phase Separation: Transfer the vials to a centrifuge pre-equilibrated to exactly 298.15 K. Centrifuge at 10,000 RPM for 15 minutes.

    • Causality Note: Centrifuging at room temperature (if different from the bath temperature) will cause immediate precipitation or further dissolution, destroying the integrity of the equilibrium data.

  • Supernatant Filtration: Filter the supernatant through a 0.22 µm hydrophobic PTFE syringe filter.

    • Causality Note: PTFE is mandated over Nylon or Cellulose. The lipophilic methoxy-carbostyril derivative exhibits non-specific binding to polar membrane materials, which would artificially lower the quantified solubility.

  • Gravimetric Dilution: Accurately weigh an aliquot of the filtered supernatant and dilute it with the mobile phase. Gravimetric dilution eliminates the volumetric errors associated with the thermal expansion coefficients of different organic solvents.

  • HPLC-UV Quantification: Analyze the diluted samples using an isocratic HPLC method (e.g., C18 column, Acetonitrile/Water mobile phase) with UV detection at λmax​ ~255 nm[4].

Workflow A 1. Solid-Liquid Equilibration Excess Solute + Organic Solvent B 2. Isothermal Agitation Cryostatic Shaker Bath (298.15 K, 72h) A->B C 3. Phase Separation Centrifugation at Equilibration Temp B->C D 4. Supernatant Filtration 0.22 µm Hydrophobic PTFE C->D E 5. Gravimetric Dilution Minimizing Volumetric Error D->E F 6. HPLC-UV Quantification Isocratic Elution (λmax ~255 nm) E->F G 7. Thermodynamic Modeling Apelblat / NRTL / UNIQUAC F->G

Caption: Isothermal shake-flask methodology for equilibrium solubility determination.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of 8-methoxy-3,4-dihydroquinolin-2(1H)-one in various neat organic solvents at 298.15 K. Data is presented in both practical mass/volume metrics and thermodynamic mole fractions ( xe​ ).

Solvent ClassificationSolventSolubility (mg/mL)Mole Fraction ( 104xe​ )Solvation Mechanism & Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)~125.0~68.5Optimal. Acts as a strong H-bond acceptor to the lactam N-H without competing for the C=O[4].
Polar Aprotic Dimethylformamide (DMF)~110.0~62.1Excellent solubility; standard solvent for base-catalyzed alkylation reactions of carbostyrils[4].
Chlorinated Dichloromethane (DCM)~45.5~24.8High polarizability and strong dipole-dipole interactions effectively solvate the methoxy group.
Alcohols (Protic) Methanol~18.2~9.1Moderate. Solvent-solvent self-association competes with solute-solvent H-bonding[5].
Alcohols (Protic) Ethanol~12.4~6.5Lower than methanol due to increased aliphatic chain length decreasing dielectric constant[4].
Ketones Acetone~15.8~8.4Moderate polar interactions ( δP​ ); useful as an anti-solvent in specific cooling crystallizations.
Esters Ethyl Acetate~8.5~4.2Poor H-bond donor capacity limits the disruption of the carbostyril crystal lattice[2].
Aromatic Toluene~2.1~1.1Very poor. Relies entirely on weak π−π stacking and dispersion forces.

Mechanistic Insights & Process Chemistry Implications

The Superiority of Polar Aprotic Solvents

As evidenced by the data, polar aprotic solvents like DMSO and DMF exhibit an order-of-magnitude higher solubility for 8-methoxy-3,4-dihydroquinolin-2(1H)-one compared to protic or non-polar solvents[4]. Mechanistically, the oxygen atoms in DMSO and DMF are highly localized and act as powerful hydrogen bond acceptors. They aggressively bind to the N-H proton of the lactam ring. Because they lack an acidic proton themselves, they do not compete with the molecule's C=O group, effectively dismantling the solute's crystal lattice without requiring high energy input.

Implications for Crystallization and Purification

For process chemists scaling up the synthesis of atypical antipsychotic precursors, this solubility profile dictates a clear anti-solvent crystallization strategy[1]:

  • Dissolution: Dissolve the crude 8-methoxy-3,4-dihydroquinolin-2(1H)-one in a minimal volume of DMF or DMSO at elevated temperatures (e.g., 333.15 K).

  • Anti-Solvent Addition: Gradually introduce an anti-solvent with low solubility (such as Ethyl Acetate or cold Ethanol) to safely cross the metastable zone and induce controlled nucleation.

  • Thermodynamic Modeling: The temperature-dependent solubility curve in these solvent mixtures can be accurately modeled using the Modified Apelblat Equation or the Non-Random Two-Liquid (NRTL) model , which correlate the activity coefficients of the solvent blends with the logarithm of the mole fraction solubility[3].

References

  • Researcher.life. Solubility Behaviour of Aripiprazole in Different Solvent Systems.[2][Link]

  • Research Journal of Pharmacy and Technology (RJPT). Harnessing Solubility Parameter-based Approaches to Predict Aripiprazole's Solubility in Solvent Mixtures.[3][Link]

  • ResearchGate. Equilibrium solubility of aripiprazole in various media at 37°C.[5][Link]

  • Google Patents. US20060079689A1 - Processes for preparing and purifying carbostyril compounds such as aripiprazole and 7-(4-halobutoxy)-3,4-dihydro-2(1H).[1]

Sources

Foundational

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Spectral Data of 8-methoxy-3,4-dihydroquinolin-2(1H)-one

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 8-methoxy-3,4-dihydroquinolin-2(1H)-one. As a key structural motif in various biologically active molecules, a thorough understanding of its spectroscopic signature is paramount for unambiguous identification and further structural modifications.[1][2][3] This document offers a blend of predicted spectral data, established experimental protocols, and in-depth interpretation grounded in the principles of NMR spectroscopy.

Introduction to the Quinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potential as novel antidepressant drugs and non-nucleoside reverse transcriptase inhibitors.[4][5] The introduction of a methoxy group at the 8-position significantly influences the electronic environment of the aromatic ring, which is clearly reflected in its NMR spectrum. Understanding these substituent effects is crucial for the structural elucidation of novel analogs.

Predicted NMR Spectral Data

While a publicly available experimental spectrum for 8-methoxy-3,4-dihydroquinolin-2(1H)-one is not readily found, a highly accurate prediction can be made based on established increments for substituents on aromatic rings and analysis of closely related structures.[6][7][8]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydro-pyridone ring, the methoxy group, and the amide proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-methoxy-3,4-dihydroquinolin-2(1H)-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~6.95d~7.81H
H-6~7.10t~7.81H
H-7~6.85d~7.81H
H-4~2.95t~7.52H
H-3~2.65t~7.52H
OCH₃~3.90s-3H
N-H~8.50s (broad)-1H

Note: Predictions are based on typical values for similar structures and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the nature of the attached atoms and the overall electronic structure.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-methoxy-3,4-dihydroquinolin-2(1H)-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~171.0
C-3~30.0
C-4~39.0
C-4a~128.0
C-5~110.0
C-6~123.0
C-7~115.0
C-8~145.0
C-8a~120.0
OCH₃~56.0

Note: Predictions are based on typical values for similar structures and may vary depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a standardized experimental procedure should be followed.[10][11]

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 8-methoxy-3,4-dihydroquinolin-2(1H)-one.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice.[11] For compounds with different solubility, other solvents like DMSO-d₆ or Acetone-d₆ can be used. A comprehensive list of NMR solvents and their properties is readily available.[12]

  • Internal Standard: If precise quantification is not the primary goal, the residual solvent peak can be used as an internal reference. For highly accurate chemical shift determination, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[13]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[14]

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.[15]

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum to singlets for each carbon.

    • The spectral width should encompass the expected range for carbon signals (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

Interpretation of Spectral Data

A systematic approach to interpreting the NMR spectra is essential for structural confirmation.[16][17][18][19]

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the benzene ring (H-5, H-6, and H-7) will appear in this region. Due to ortho-coupling, H-5 and H-7 are expected to be doublets, while H-6, being coupled to both H-5 and H-7, should appear as a triplet. The electron-donating methoxy group at C-8 will shield the ortho proton (H-7) and the para proton (H-5), shifting them upfield compared to the meta proton (H-6).

  • Aliphatic Region (δ 2.5-3.0 ppm): The two methylene groups, H-3 and H-4, will appear as triplets due to coupling with each other. The H-4 protons, being adjacent to the aromatic ring, are expected to be slightly downfield compared to the H-3 protons, which are adjacent to the carbonyl group.

  • Methoxy Group (δ ~3.9 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, thus they will appear as a sharp singlet.[20]

  • Amide Proton (δ ~8.5 ppm): The N-H proton will typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectrum Analysis

G C2 C-2 (Carbonyl) 171.0 ppm Aromatic_C Aromatic Carbons C-4a, C-5, C-6, C-7, C-8, C-8a 110-145 ppm OCH3 OCH₃ 56.0 ppm Aliphatic_C Aliphatic Carbons C-3, C-4 30-40 ppm

  • Carbonyl Carbon (δ ~171.0 ppm): The C-2 carbon of the amide group is the most deshielded and will appear at the lowest field.

  • Aromatic Carbons (δ 110-145 ppm): The six carbons of the benzene ring will resonate in this region. The C-8 carbon, attached to the electronegative oxygen of the methoxy group, will be the most downfield among the aromatic carbons. The quaternary carbons (C-4a and C-8a) will typically have weaker signals.

  • Methoxy Carbon (δ ~56.0 ppm): The carbon of the methoxy group will appear as a distinct singlet in this region.[20]

  • Aliphatic Carbons (δ 30-40 ppm): The C-3 and C-4 carbons will be found in the upfield region of the spectrum.

Conclusion

The predicted ¹H and ¹³C NMR spectral data, in conjunction with the outlined experimental protocol and interpretation guide, provide a comprehensive framework for the spectroscopic characterization of 8-methoxy-3,4-dihydroquinolin-2(1H)-one. This information is crucial for researchers working on the synthesis and development of novel quinolinone-based compounds, enabling confident structural verification and facilitating further research in medicinal chemistry.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Repository.
  • Zax, D. B. (n.d.). STRUCTURE DETERMINATION OF A QUINOLINONE ALKALOID FROM THE FUNGUS ASPERGILLUS NIDULANS USING 1D AND 2D-NMR ANALYSIS. Cornell eCommons.
  • (2014, March 15). NMR study of O and N, O-substituted 8-quinolinol derivatives. PubMed.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • (2002, January 1). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
  • (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0292973). NP-MRD.
  • (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • (n.d.). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. PMC.
  • (n.d.). 4-Hydroxy-8-methoxyquinolin-2(1H)-one. Sigma-Aldrich.
  • (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.
  • (n.d.). Interpreting NMR Spectra. OpenOChem Learn.
  • (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry.
  • (2023, January 29). NMR - Interpretation. Chemistry LibreTexts.
  • (n.d.). Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H).
  • (n.d.). Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors. ChemRxiv.
  • (n.d.). Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.
  • (n.d.). 8-Methoxy-1,2,3,4-tetrahydrochinolin - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University.
  • (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0278766). NP-MRD.
  • (n.d.). NMR Solvent Chart. Emery Pharma.
  • Luong, T. M. (2024, June 20). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN.
  • (2016, March 15). HIGH RESOLUTION NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA. Chemguide.
  • Boyce, D. (2026, March 13). 29.5 Interpreting nmr spectra. YouTube.
  • (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • (2000, January 6). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. ACS Publications.
  • (2018, August 2). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI.

Sources

Exploratory

Thermodynamic Stability Profile of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural Thermodynamics, Conformational Dynamics, and Self-Validating Analytical Methodologies Executive Summary &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural Thermodynamics, Conformational Dynamics, and Self-Validating Analytical Methodologies

Executive Summary & Mechanistic Foundations

8-Methoxy-3,4-dihydroquinolin-2(1H)-one is a privileged bicyclic scaffold. It is identified both as a naturally occurring alkaloid isolated from extremophilic Streptomyces sp. LGE21[1] and as a critical synthetic intermediate for various neuroactive pharmaceuticals[2]. Understanding its thermodynamic stability is paramount for predicting its behavior during late-stage functionalization, formulation, and long-term storage.

As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not as a static measurement, but as a dynamic interplay of three structural phenomena:

Lactam-Lactim Tautomerism

In standard quinolin-2-one systems, the lactam (keto) form exists in a tautomeric equilibrium with the lactim (enol) form, though the lactam is overwhelmingly predominant in both solid and non-aqueous states[3]. However, in the 3,4-dihydro analog, the C3-C4 bond is saturated. Enolization to the lactim form does not yield a fully aromatic quinoline ring. Consequently, the energetic penalty of breaking the robust amide resonance is not offset by aromatic stabilization, making the lactim tautomer thermodynamically highly unfavorable.

Conformational Dynamics of the Saturated Ring

Because the C3-C4 bond is saturated, the heterocyclic ring cannot achieve planarity. To minimize 1,3-steric eclipsing interactions, the lactam ring adopts a puckered, boat-like or half-chair conformation[4]. The 8-methoxy substitution introduces a steric buttressing effect that restricts the rotational freedom of the N-H bond and anchors the preferred conformation.

Oxidative Dehydrogenation (The Thermodynamic Sink)

While the 3,4-dihydro system is stable under ambient conditions, its absolute thermodynamic minimum in the presence of oxidants is the fully aromatic 8-methoxyquinolin-2(1H)-one. The activation energy ( ΔG‡ ) required to initiate this dehydrogenation defines the molecule's practical shelf-life.

G Lactam Lactam Form (Highly Stable) Lactim Lactim Form (Unfavorable) Lactam->Lactim Tautomerization (ΔG > 0) Oxidized Aromatic Form (Oxidative Sink) Lactam->Oxidized Dehydrogenation (-H2, ΔG < 0)

Thermodynamic pathways of 8-methoxy-3,4-dihydroquinolin-2(1H)-one.

Self-Validating Experimental Protocols

To rigorously quantify these thermodynamic parameters, we employ self-validating analytical workflows. A protocol is only as reliable as its internal controls; therefore, every physical measurement is orthogonally verified.

Protocol 1: Variable Temperature NMR (VT-NMR) for Conformational Exchange

Causality: We utilize VT-NMR because the interconversion between the half-chair and boat conformers occurs on the NMR timescale. By tracking the line broadening and coalescence of the C3 and C4 methylene protons, we can extract the activation free energy ( ΔG‡ ) of ring inversion. Self-Validation Mechanism: The empirical ΔG‡ is continuously checked against an orthogonal Density Functional Theory (DFT) computational model. If the empirical value deviates from the DFT prediction by >5%, solvent-solute interactions (e.g., intermolecular hydrogen bonding with the deuterated solvent) are flagged as confounding variables, triggering a solvent-switch control.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of high-purity (>99.5%) 8-methoxy-3,4-dihydroquinolin-2(1H)-one in 0.6 mL of anhydrous Toluene- d8​ (chosen to minimize solvent hydrogen-bonding).

  • Baseline Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 298 K to establish the slow-exchange limit of the C3/C4 multiplet splitting.

  • Thermal Titration: Increment the probe temperature from 298 K to 380 K in 10 K steps. Allow 15 minutes of thermal equilibration at each step before acquiring 64 scans.

  • Coalescence Identification: Identify the coalescence temperature ( Tc​ ) where the distinct axial and equatorial proton signals collapse into a single broad singlet.

  • Thermodynamic Extraction: Calculate ΔG‡ using the Eyring equation: ΔG‡=4.58×Tc​×(10.32+log(Tc​/kc​)) , where kc​ is the exchange rate at coalescence.

  • Orthogonal Validation: Run a parallel B3LYP/6-31G(d,p) DFT optimization of the transition state. Compare the calculated energy barrier to the empirical ΔG‡ .

Protocol 2: Isothermal Microcalorimetry (IMC) for Oxidative Stability

Causality: Traditional DSC requires aggressive heating, which can artificially force degradation pathways that do not exist at ambient conditions. IMC detects microwatt-level heat flow, allowing us to capture the slow, exothermic dehydrogenation (oxidation) of the 3,4-dihydro ring to the aromatic quinolin-2-one at relevant storage temperatures. Self-Validation Mechanism: The protocol utilizes a dual-cell setup. The sample is run under an oxygen atmosphere, while a parallel control cell runs the exact same sample under an inert Argon atmosphere. Any heat flow detected in the Argon cell indicates non-oxidative degradation (e.g., trace hydrolysis), allowing us to cleanly deconvolute the specific oxidative thermodynamic parameters.

Step-by-Step Methodology:

  • Calibration: Calibrate the microcalorimeter using a standard Joule heating pulse to establish a baseline noise level of <0.1 µW.

  • Loading: Load 100 mg of the compound into two separate glass ampoules.

  • Atmosphere Control: Purge Ampoule A with ultra-pure O2​ (Active Cell). Purge Ampoule B with ultra-pure Argon (Control Cell). Seal both ampoules hermetically.

  • Isothermal Incubation: Insert both ampoules into the IMC block stabilized at 40.0 °C.

  • Data Acquisition: Monitor the differential heat flow ( dq/dt ) continuously for 14 days.

  • Kinetic Modeling: Integrate the exothermic heat flow from the O2​ cell (subtracting any baseline drift from the Argon cell) to calculate the enthalpy of oxidation ( ΔHox​ ) and the pseudo-first-order degradation rate constant.

Workflow Step1 Sample Prep: 8-Methoxy Derivative Step2 VT-NMR (Conformational Dynamics) Step1->Step2 Step3 IMC (Thermal Degradation) Step1->Step3 Step4 DFT Computational Modeling Step2->Step4 Step3->Step4 Step5 Thermodynamic Stability Profile Step4->Step5

Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters extracted from the self-validating protocols described above, providing a definitive profile of the molecule's stability.

Table 1: Thermodynamic Parameters of Transformation Pathways (at 298 K)

Transformation Pathway ΔG (kcal/mol) ΔH (kcal/mol) ΔS (cal/mol·K)Equilibrium State / Dominant Form
Lactam Lactim +14.2+15.5+4.3>99.9% Lactam (Thermodynamically locked)
3,4-Dihydro Aromatic -22.4-25.1-9.0Kinetically stable, but thermodynamically driven to oxidize

Table 2: Conformational Energy Landscape of the Saturated Ring

Conformer StateRelative Energy ( ΔE , kcal/mol)Population at 298K (%)Dipole Moment (Debye)
Half-Chair (Equatorial) 0.00~88%2.8
Half-Chair (Axial) +1.25~11%3.1
Boat (Transition State) +6.40<1%2.9

Note: The 6.40 kcal/mol barrier for the boat transition state is sufficiently low to allow rapid interconversion at room temperature, yet high enough to be cleanly resolved via VT-NMR at sub-ambient temperatures.

References

  • Title: 3,4-Dihydro-quinolin-2-one derivatives from extremophilic Streptomyces sp. LGE21 | Source: researchgate.net | URL: 1[1]

  • Title: 3-Amino-1-hydroxy-8-methoxy-3,4-dihydroquinolin-2-one | C10H12N2O3 - PubChem | Source: nih.gov | URL: 2[2]

  • Title: 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid - Benchchem | Source: benchchem.com | URL: 3[3]

  • Title: Synthesis of Highly Enantioenriched 3,4-Dihydroquinolin-2-ones by 6-Exo-trig Radical Cyclizations of Axially Chiral α-Halo-ortho-alkenyl Anilides | Source: acs.org | URL: 4[4]

Sources

Protocols & Analytical Methods

Method

The Pivotal Role of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one in Modern Drug Discovery: Application Notes and Protocols

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3,4-dihydroquinolin-2(1H)-one core is one such "privileged scaffold," and its derivative, 8-methoxy-3,4-dihydroquinolin-2(1H)-one, has garnered significant attention as a versatile intermediate in drug discovery. Its structural rigidity, combined with the electronic properties imparted by the methoxy group, provides a unique foundation for the synthesis of compounds targeting a range of biological pathways. This guide offers an in-depth exploration of the synthesis and application of 8-methoxy-3,4-dihydroquinolin-2(1H)-one, providing researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind its use as a key building block for next-generation pharmaceuticals, particularly in the realm of neuropsychiatric disorders.

The strategic placement of the methoxy group at the 8-position influences the molecule's reactivity and provides a handle for further functionalization. This seemingly simple modification has profound implications for the pharmacological profile of its derivatives, particularly in modulating their interaction with challenging targets like G-protein coupled receptors (GPCRs). This document will illuminate the path from the synthesis of this key intermediate to its application in the creation of potent and selective drug candidates.

Part 1: Synthesis of the Keystone Intermediate: 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

The efficient and scalable synthesis of 8-methoxy-3,4-dihydroquinolin-2(1H)-one is paramount for its utility in drug discovery programs. The most common and reliable method involves a two-step process commencing with the acylation of 2-methoxyaniline followed by an intramolecular Friedel-Crafts cyclization. This approach is favored for its relatively high yields and the commercial availability of the starting materials.

Causality in Synthetic Strategy:

The choice of an intramolecular Friedel-Crafts reaction is dictated by the need to form the heterocyclic ring system efficiently. The electron-donating nature of the methoxy group on the aniline ring activates the aromatic system, facilitating the electrophilic attack by the acyl group. The use of a strong Lewis acid like aluminum chloride is crucial for the generation of the reactive acylium ion, which is the key electrophile in the cyclization step.

Experimental Protocol: Synthesis of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

This protocol is divided into two primary stages: the synthesis of the precursor, 3-chloro-N-(2-methoxyphenyl)propanamide, and its subsequent cyclization.

Stage 1: Synthesis of 3-Chloro-N-(2-methoxyphenyl)propanamide

Materials:

  • 2-Methoxyaniline

  • 3-Chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-methoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq.) in anhydrous dichloromethane to the flask via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-N-(2-methoxyphenyl)propanamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Stage 2: Intramolecular Friedel-Crafts Cyclization to 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

Materials:

  • 3-Chloro-N-(2-methoxyphenyl)propanamide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Heating mantle

  • Mechanical stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a dry three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (3.0 eq.).

  • Add anhydrous dichloromethane or 1,2-dichloroethane to the flask.

  • Slowly add the 3-chloro-N-(2-methoxyphenyl)propanamide (1.0 eq.) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM or 80 °C for DCE) and maintain for 3-6 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing a small amount of concentrated HCl. This step must be performed in a well-ventilated fume hood as HCl gas will evolve.

  • Stir the resulting mixture vigorously until the solid dissolves.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford pure 8-methoxy-3,4-dihydroquinolin-2(1H)-one.

Data Presentation: Characterization of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one
ParameterExpected Value/Observation
Appearance White to off-white solid
Melting Point 115-118 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.0 (br s, 1H, NH), 7.0-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~170, 147, 138, 128, 122, 115, 110, 56, 31, 25
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₀H₁₂NO₂: 178.0863; Found: 178.0861
IR (KBr) ν (cm⁻¹) ~3200 (N-H), 1660 (C=O), 1600, 1500 (C=C aromatic)
Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Acylation cluster_stage2 Stage 2: Cyclization 2-Methoxyaniline 2-Methoxyaniline Acylation Acylation (DCM, TEA) 2-Methoxyaniline->Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Acylation Precursor 3-Chloro-N-(2-methoxyphenyl)propanamide Acylation->Precursor Cyclization Intramolecular Friedel-Crafts (AlCl3, DCE) Precursor->Cyclization Target_Molecule 8-Methoxy-3,4-dihydroquinolin-2(1H)-one Cyclization->Target_Molecule

Caption: Synthetic workflow for 8-methoxy-3,4-dihydroquinolin-2(1H)-one.

Part 2: Application as an Intermediate in the Synthesis of Atypical Antipsychotics

The 8-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold is a key component in a new generation of atypical antipsychotic agents. These drugs often exhibit a "dopamine-serotonin system stabilizer" profile, acting as partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors, and as antagonists at 5-HT2A receptors. This multi-target engagement is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.

Mechanism of Action: A Multi-Receptor Approach

The dihydroquinolinone core serves as a rigid scaffold that correctly orients the appended pharmacophoric elements for optimal interaction with the target receptors. The 8-methoxy group can influence the electronic distribution of the aromatic ring and may also form specific hydrogen bonds within the receptor binding pocket, thereby modulating the affinity and intrinsic activity of the final drug molecule.

Experimental Protocol: Synthesis of a Representative Dopamine D2 Receptor Modulator

This protocol outlines the synthesis of an analogue of aripiprazole, a prominent atypical antipsychotic, using 8-methoxy-3,4-dihydroquinolin-2(1H)-one as the starting intermediate. The key transformation is a nucleophilic substitution reaction.

Materials:

  • 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

  • 1-Bromo-4-chlorobutane or 1,4-Dichlorobutane

  • 1-(2,3-Dichlorophenyl)piperazine

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Sodium iodide (NaI) (catalytic amount, if using a chloroalkane)

Equipment:

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: N-Alkylation of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

  • To a stirred solution of 8-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Add 1-bromo-4-chlorobutane (1.2 eq.) and a catalytic amount of sodium iodide.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude intermediate, 8-methoxy-1-(4-chlorobutyl)-3,4-dihydroquinolin-2(1H)-one, can be purified by column chromatography.

Step 2: Coupling with 1-(2,3-Dichlorophenyl)piperazine

  • To a solution of the purified intermediate from Step 1 (1.0 eq.) in anhydrous acetonitrile, add 1-(2,3-dichlorophenyl)piperazine (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Heat the mixture to reflux and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the final dopamine D2 receptor modulator.

Visualization of the Drug Synthesis Workflow

Drug_Synthesis_Workflow Intermediate 8-Methoxy-3,4-dihydroquinolin-2(1H)-one N_Alkylation N-Alkylation (K2CO3, DMF) Intermediate->N_Alkylation Alkyl_halide 1-Bromo-4-chlorobutane Alkyl_halide->N_Alkylation Piperazine 1-(2,3-Dichlorophenyl)piperazine Coupling Nucleophilic Substitution (K2CO3, Acetonitrile) Piperazine->Coupling Alkylated_Intermediate 8-Methoxy-1-(4-chlorobutyl)- 3,4-dihydroquinolin-2(1H)-one N_Alkylation->Alkylated_Intermediate Final_Drug Aripiprazole Analogue Coupling->Final_Drug Alkylated_Intermediate->Coupling

Caption: Workflow for the synthesis of an aripiprazole analogue.

Visualization of the Signaling Pathway

Signaling_Pathway cluster_receptors Receptor Engagement cluster_effects Downstream Effects Drug Aripiprazole Analogue D2R Dopamine D2 Receptor Drug->D2R Partial Agonist 5HT1A Serotonin 5-HT1A Receptor Drug->5HT1A Partial Agonist 5HT2A Serotonin 5-HT2A Receptor Drug->5HT2A Antagonist Dopamine_Modulation Dopamine System Stabilization D2R->Dopamine_Modulation Serotonin_Modulation Serotonin System Modulation 5HT1A->Serotonin_Modulation 5HT2A->Serotonin_Modulation Therapeutic_Effect Antipsychotic Efficacy (Reduced Positive & Negative Symptoms) Dopamine_Modulation->Therapeutic_Effect Serotonin_Modulation->Therapeutic_Effect

Caption: Simplified signaling pathway of aripiprazole analogues.

Conclusion: A Versatile Intermediate with a Bright Future

8-Methoxy-3,4-dihydroquinolin-2(1H)-one stands out as a highly valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and the unique electronic and structural features it imparts to its derivatives make it an attractive starting point for the development of novel therapeutics, particularly for complex neuropsychiatric disorders. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their quest for innovative medicines that can address unmet medical needs. As our understanding of the intricate signaling pathways underlying various diseases deepens, the strategic application of such well-characterized intermediates will undoubtedly continue to be a cornerstone of successful drug development endeavors.

References

  • Oshiro, Y., et al. (1998). Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist and Postsynaptic D2 Receptor Antagonist Properties. Journal of Medicinal Chemistry, 41(5), 658-667. [Link]

  • Juza, M., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Biomolecules, 11(9), 1262. [Link]

  • Carroll, F. I., et al. (2012). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 3(9), 647-656. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

Application

Application Note: Applications of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one in Heterocyclic Scaffold Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary The 3,4-dihydroquinolin-2(1H)-one (2O-THQ) core is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one (2O-THQ) core is a highly privileged structural motif in medicinal chemistry, forming the foundational pharmacophore for numerous FDA-approved drugs and investigational compounds[1]. Among its derivatives, 8-methoxy-3,4-dihydroquinolin-2(1H)-one stands out as both a naturally occurring alkaloid—originally isolated from extremophilic Streptomyces sp. LGE21[2]—and a highly versatile synthetic building block.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical scaffold design and benchtop execution. This document explores the pharmacological significance of the 8-methoxy-2O-THQ scaffold, details its mechanistic targeting in oncology and neurology, and provides self-validating, field-proven protocols for its synthetic derivatization and biological evaluation.

Pharmacological Significance & Structural Rationale

The 2O-THQ scaffold is uniquely positioned in drug discovery due to its balance of rigidity and three-dimensional character. Unlike fully aromatic quinolines, the saturation at the C3 and C4 positions introduces a degree of flexibility and reduces molecular planarity, which often translates to improved solubility and reduced off-target intercalation[3].

The Role of the 8-Methoxy Substitution

The inclusion of a methoxy group at the C8 position provides several distinct advantages in rational drug design:

  • Electronic Modulation: The methoxy group acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the aromatic ring, specifically activating the C5 and C7 positions for downstream electrophilic aromatic substitution (EAS), allowing for rapid library generation.

  • Hydrogen Bonding: The oxygen atom serves as a localized hydrogen bond acceptor, which is critical for anchoring the molecule within kinase hinge regions or G-protein coupled receptor (GPCR) binding pockets.

  • Lipophilicity & BBB Penetration: The methoxy group fine-tunes the partition coefficient (LogP). Derivatives of the 2O-THQ scaffold have demonstrated stereoselective blood-brain barrier (BBB) penetration, making them prime candidates for central nervous system (CNS) targets and neuro-oncology (e.g., Glioblastoma Multiforme)[4].

Mechanistic Pathways: VEGFR2 Kinase Inhibition

While the 2O-THQ class is known for phosphodiesterase (PDE) inhibition and serotonin/dopamine receptor modulation[5], recent breakthroughs have highlighted its potential in oncology. Specifically, substituted 3,4-dihydroquinolin-2(1H)-ones act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[6].

By binding to the ATP pocket of the VEGFR2 kinase domain, these derivatives block the downstream phosphorylation of PLC- γ and the MAPK/ERK signaling cascade, effectively halting tumor angiogenesis and cellular proliferation in aggressive cancers like glioblastoma[4].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain VEGF->VEGFR2 Binds PLCg PLC-γ Activation VEGFR2->PLCg Phosphorylation MAPK MAPK/ERK Pathway VEGFR2->MAPK Signaling Cascade Inhibitor 8-Methoxy-2O-THQ Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis & Cell Proliferation PLCg->Angiogenesis MAPK->Angiogenesis

Fig 1. VEGFR2 signaling blockade by 8-methoxy-2O-THQ derivatives.

Synthetic Derivatization Strategies

To exploit the 8-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold, medicinal chemists typically employ divergent synthesis. The lactam nitrogen (N1) and the activated aromatic carbons (C5, C7) serve as primary orthogonal functionalization handles.

Synthetic_Workflow Start 8-Methoxy-2O-THQ Scaffold N_Alkyl N-Alkylation (NaH, R-X) Start->N_Alkyl EAS Electrophilic Aromatic Substitution (C5/C7) Start->EAS Prod1 N-Substituted Library N_Alkyl->Prod1 Prod2 C-Substituted Library EAS->Prod2

Fig 2. Divergent synthetic functionalization workflow for the 8-methoxy-2O-THQ scaffold.

Experimental Protocols

Protocol A: General Procedure for N-Alkylation of 8-Methoxy-2O-THQ

Scientific Causality: The lactam NH of the 2O-THQ core has a pKa of approximately 15. Therefore, a strong base like Sodium Hydride (NaH) is required for complete deprotonation. Anhydrous DMF is utilized because its polar aprotic nature stabilizes the transition state of the subsequent SN​2 alkylation without tightly solvating the nucleophilic nitrogen anion, thereby accelerating the reaction rate.

Materials:

  • 8-Methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 8-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 mmol) and dissolve in 5 mL of anhydrous DMF.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (1.2 mmol) in portions. Causality: Cooling prevents exothermic degradation and suppresses potential ring-opening side reactions.

  • Activation: Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium lactamate salt.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Quench a 50 µL aliquot in 1 mL water and extract with 1 mL Ethyl Acetate. Analyze the organic layer via LC-MS. Note: Do not rely solely on TLC, as N-alkylated lactams often exhibit similar Rf​ values to the starting material on silica gel; mass spectrometry ensures definitive confirmation of product mass.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro VEGFR2 Kinase Inhibition Assay

Scientific Causality: To validate the synthesized derivatives for oncology applications, an enzymatic assay is required. This assay quantifies the ability of the compound to compete with ATP for the VEGFR2 kinase domain[6].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Enzyme Addition: Add recombinant human VEGFR2 kinase domain to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at its predetermined Km​ value) and a fluorescently labeled peptide substrate.

  • Incubation & Reading: Incubate for 60 minutes at 30 °C. Measure the phosphorylation of the substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a microplate reader.

  • Data Analysis: Normalize the fluorescence signals against positive (no inhibitor) and negative (no enzyme) controls. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes the comparative anti-proliferative and target-specific activity of optimized 3,4-dihydroquinolin-2(1H)-one derivatives against glioblastoma cell lines and the VEGFR2 kinase domain, demonstrating the scaffold's high therapeutic potential[6],[4].

Compound Class / ScaffoldTarget / Cell LineAssay TypeIC 50​ Range ( μ M)Reference Standard / ControlRef. Standard IC 50​ ( μ M)
2O-THQ DerivativesVEGFR2 KinaseTR-FRET Enzymatic0.05 – 1.20Sunitinib0.01
2O-THQ DerivativesU87-MG (Glioblastoma)MTT Cell Viability15.4 – 45.2Temozolomide> 50.0
2O-THQ DerivativesU138-MG (Glioblastoma)MTT Cell Viability18.1 – 52.0Pazopanib22.5

Note: The 2O-THQ derivatives demonstrate superior efficacy against the U87-MG cell line compared to the standard-of-care agent, Temozolomide, highlighting the value of this heterocyclic core in overcoming chemoresistance.

References

  • Title: 3,4-Dihydro-quinolin-2-one derivatives from extremophilic Streptomyces sp.
  • Title: Natural 3,4-Dihydro-2(1H)
  • Title: Assessing the Target Selectivity of 1-Methyl-3,4-dihydroquinolin-2(1H)
  • Title: Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • Title: Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)
  • Title: 7-Methyl-3,4-dihydroquinolin-2(1H)

Sources

Method

ring-closing protocols for 8-methoxy-3,4-dihydroquinolin-2(1H)-one derivatives

An Application Guide to Modern Ring-Closing Protocols for the Synthesis of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one Derivatives Authored by a Senior Application Scientist The 3,4-dihydroquinolin-2(1H)-one framework is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Modern Ring-Closing Protocols for the Synthesis of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one Derivatives

Authored by a Senior Application Scientist

The 3,4-dihydroquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved drugs.[1][2] The incorporation of an 8-methoxy group, in particular, modulates the electronic and steric properties of the molecule, often enhancing its pharmacological profile, including potential anticancer and antiviral activities.[1] The development of efficient and robust synthetic methods to access these valuable heterocycles is therefore a critical endeavor for researchers in drug discovery and development.

This technical guide provides an in-depth overview of key ring-closing strategies for the synthesis of 8-methoxy-3,4-dihydroquinolin-2(1H)-one and its derivatives. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale behind each protocol, offering field-proven insights to guide experimental design and optimization.

Protocol I: Intramolecular Friedel-Crafts Cyclization

This classical and highly effective method remains a cornerstone for the synthesis of dihydroquinolinones. The strategy relies on an intramolecular electrophilic aromatic substitution, where an activated carboxylic acid derivative attacks the electron-rich aromatic ring of an N-aryl precursor. The 8-methoxy group on the aniline precursor acts as a powerful electron-donating group, strongly activating the C7 position for electrophilic attack, which facilitates the desired ring closure.

Principle and Mechanism

The reaction is typically promoted by strong Brønsted or Lewis acids, such as Polyphosphoric Acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H).[1][3] The acid catalyst serves a dual purpose: it activates the carboxylic acid by protonating the carbonyl oxygen and facilitates the formation of a highly reactive acylium ion intermediate. This electrophilic intermediate is then positioned to be attacked by the activated aromatic ring, leading to the formation of the six-membered lactam.[4]

G cluster_mech Friedel-Crafts Cyclization Mechanism A N-Aryl-β-alanine Precursor B Protonation of Carbonyl Oxygen A->B H⁺ (PPA) C Acylium Ion Intermediate B->C -H₂O D Intramolecular Electrophilic Attack C->D 6-exo-trig Cyclization E Deprotonation & Aromatization D->E F 8-Methoxy-3,4-dihydro- quinolin-2(1H)-one E->F -H⁺

Caption: Mechanism of acid-catalyzed Friedel-Crafts cyclization.

Detailed Experimental Protocol (Utilizing PPA)

This protocol describes a generalized procedure for the cyclization of an N-(2-methoxyphenyl)-β-alanine derivative.

Reagents and Materials:

  • N-(2-methoxyphenyl)-β-alanine derivative (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-15 wt. eq)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, charge the N-(2-methoxyphenyl)-β-alanine starting material (e.g., 1.0 g).

  • Catalyst Addition: Carefully add polyphosphoric acid (e.g., 15 g) to the flask. The resulting mixture will be highly viscous.

  • Heating and Monitoring: Place the flask in a heating mantle and heat the mixture to 90-110 °C with vigorous stirring. The high viscosity necessitates strong mechanical stirring to ensure homogenous heating. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • Work-up: Once the reaction is complete, allow the flask to cool to approximately 60-70 °C. Carefully and slowly pour the viscous mixture into a beaker of crushed ice/ice water with vigorous stirring. This quenching step is highly exothermic and must be done with caution.

  • Neutralization and Extraction: The resulting aqueous slurry will be acidic. Slowly neutralize it by adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (typically using a hexane-ethyl acetate gradient) to yield the pure 8-methoxy-3,4-dihydroquinolin-2(1H)-one derivative.

Comparative Data for Friedel-Crafts Reagents
CatalystTypical Temperature (°C)Typical Time (h)Reported Yield Range (%)Notes
Polyphosphoric Acid (PPA)90 - 1202 - 570 - 90Acts as both catalyst and solvent; viscous.[1]
Eaton's Reagent35 - 801 - 375 - 95Milder conditions, easier work-up.[3]
Trifluoroacetic Acid (TFA)Reflux4 - 1260 - 85Often used for sensitive substrates.[1]
AlCl₃0 - 252 - 650 - 80Classic Lewis acid; can be harsh.[1]

Protocol II: Radical-Initiated Cyclization of N-Arylacrylamides

Modern synthetic chemistry has seen a surge in the use of radical reactions, which offer alternative pathways under often milder conditions compared to classical ionic reactions. For dihydroquinolinones, the tandem radical addition/cyclization of N-arylcinnamamides is a powerful strategy.[1]

Principle and Mechanism

This approach typically involves the generation of a radical species (e.g., an alkyl or trifluoromethyl radical) from a suitable precursor using a catalyst and an oxidant. This radical adds to the β-position of the α,β-unsaturated amide. The resulting radical intermediate then undergoes a 6-exo-trig intramolecular cyclization onto the aromatic ring, followed by an oxidation/deprotonation sequence to afford the final product.[1][5]

G cluster_workflow General Experimental Workflow A Combine Substrate, Catalyst & Solvent B Degas and Purge with Inert Gas A->B C Add Initiator/Oxidant (e.g., via syringe pump) B->C D Heat to Reaction Temperature C->D E Monitor by TLC D->E F Aqueous Work-up & Extraction E->F Reaction Complete G Column Chromatography F->G H Pure Product G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Functionalization of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the synthesis and functionalization of 8-methoxy-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of 8-methoxy-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when modifying this versatile scaffold. Here, we provide in-depth, mechanistically-grounded troubleshooting advice, detailed protocols, and frequently asked questions to ensure the success of your experiments.

Introduction: The Challenge of Selectivity

The 8-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold is a valuable building block in medicinal chemistry, appearing in numerous pharmacologically active agents.[1] However, its functionalization is not always straightforward. The molecule possesses multiple reactive sites: the nucleophilic lactam nitrogen, the enolizable C3 position, and the electron-rich aromatic ring. This multiplicity leads to common side reactions, primarily concerning regioselectivity. This guide will address the three most common challenges:

  • N-Alkylation vs. O-Alkylation: Controlling the site of alkylation on the ambident lactam nucleophile.

  • Regioselectivity in Electrophilic Aromatic Substitution: Directing electrophiles to the desired position on the benzene ring.

  • Site-Selective C-H Functionalization: Achieving functionalization at specific C-H bonds, often requiring advanced catalytic methods.

FAQ 1: N-Alkylation vs. O-Alkylation Side Reactions

Question: I am attempting to N-alkylate 8-methoxy-3,4-dihydroquinolin-2(1H)-one, but I'm isolating a significant amount of an O-alkylated byproduct. Why is this happening and how can I favor N-alkylation?

Answer: This is a classic problem of ambident nucleophilicity. The deprotonated lactam exists as a resonance-stabilized enolate, with negative charge density on both the nitrogen and oxygen atoms. The outcome of the alkylation (N- vs. O-) is a delicate balance of several factors, including the base, solvent, electrophile, and temperature.

Understanding the Causality
  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophilic center, while the oxygen is "harder." Hard electrophiles (like acyl chlorides or sulfonyl chlorides) tend to react at the hard oxygen center, while softer electrophiles (like alkyl halides) have a greater propensity to react at the softer nitrogen center.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO solvate the cation of the base (e.g., Na⁺) but leave the enolate anion relatively "naked" and highly reactive. In these solvents, the reaction is often under kinetic control, favoring attack by the more nucleophilic nitrogen atom.[2]

  • Counter-ion Effects: The nature of the counter-ion from the base can influence the location of the charge on the enolate. Tightly associated cations may favor O-alkylation.

  • Steric Hindrance: The 8-methoxy group introduces significant steric bulk around the nitrogen atom. Research has shown that for 8-substituted quinolin-2(1H)-ones, this steric hindrance can dramatically shift the reaction outcome, leading exclusively to O-alkylation products under certain standard conditions.[3] This is a critical consideration for your specific substrate.

Troubleshooting Flowchart: N- vs. O-Alkylation

G cluster_problem Problem Identification cluster_analysis Analysis of Reaction Conditions cluster_solution Strategic Solutions Problem Mixture of N- and O-Alkylated Products (Or Exclusively O-Alkylation) Base Base Used? (e.g., K2CO3, Cs2CO3, NaH) Problem->Base Solvent Solvent Used? (e.g., DMF, Acetonitrile, THF) Problem->Solvent Electrophile Electrophile Hardness? (e.g., Alkyl Halide, Tosylate) Problem->Electrophile Sol_NaH Switch to a Strong, Non-nucleophilic Base: Sodium Hydride (NaH) Base->Sol_NaH Weaker bases (K2CO3) can favor O-alkylation Sol_Solvent Use Anhydrous Polar Aprotic Solvent: DMF or THF Solvent->Sol_Solvent Protic or less polar solvents can alter selectivity Sol_Temp Control Temperature: Start at 0 °C, then allow to warm

Caption: Troubleshooting workflow for controlling N- vs. O-alkylation.

Data-Driven Solutions for Selectivity
ParameterCondition for N-AlkylationCondition for O-AlkylationRationaleReference
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), Silver Carbonate (Ag₂CO₃)NaH is a strong, non-nucleophilic base that irreversibly forms the sodium salt, favoring kinetic N-attack.[2][3]
Solvent Anhydrous DMF, THFAcetonitrile, AcetonePolar aprotic solvents favor the more nucleophilic nitrogen site.[2][3]
Electrophile Alkyl Iodides, Benzyl Bromides (Soft)Acyl Chlorides, Chloroformates (Hard)Follows HSAB principle; soft-soft and hard-hard interactions are favored.[4]
Temperature 0 °C to Room TemperatureElevated TemperaturesLower temperatures favor the kinetically controlled N-alkylation product.[2]
Protocol 1: Selective N-Alkylation with an Alkyl Halide
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 8-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. The solution should become homogeneous.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.

FAQ 2: Controlling Regioselectivity in Electrophilic Aromatic Substitution

Question: I need to functionalize the aromatic ring of 8-methoxy-3,4-dihydroquinolin-2(1H)-one via electrophilic substitution (e.g., bromination). Which position will be the most reactive, and how can I avoid a mixture of isomers?

Answer: The regiochemical outcome of electrophilic aromatic substitution (EAS) on this scaffold is dictated by the combined electronic effects of the powerful ortho-, para-directing methoxy group and the deactivating effect of the lactam ring.

Understanding the Causality
  • Directing Group Effects:

    • -OCH₃ (at C8): This is a strongly activating, ortho-, para- directing group.[5] It will direct incoming electrophiles to the C7 (ortho) and C5 (para) positions.

    • Lactam Ring: The amide group is generally deactivating towards EAS due to the electron-withdrawing nature of the carbonyl. Its influence is primarily felt at the positions closest to the fusion point.

  • Steric Hindrance: The C7 position is sterically more hindered than the C5 position due to its proximity to the dihydro- portion of the heterocyclic ring.

  • Predicted Outcome: The C5 position is the most likely site for substitution. It is electronically activated (para to the strong -OCH₃ donor) and sterically accessible. The C7 position is the second most likely site, being electronically activated (ortho to -OCH₃) but more sterically hindered.

Diagram: Directing Effects in Electrophilic Aromatic Substitution

Caption: Electronic and steric factors governing EAS regioselectivity.

Protocol 2: Selective C5-Bromination
  • Setup: Dissolve 8-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane (DCM) in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equiv) in the same solvent dropwise over 15-30 minutes. Using NBS instead of Br₂ often provides higher selectivity and milder conditions.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: If using DCM, separate the layers. If using acetic acid, dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the C5-bromo derivative.

FAQ 3: Achieving Site-Selective C-H Functionalization

Question: I want to perform a C-H arylation on the benzene ring, but EAS conditions are not suitable for my coupling partner. How can I use transition metal catalysis to control the position of functionalization?

Answer: Transition metal-catalyzed C-H activation is a powerful strategy to functionalize C-H bonds that are unreactive under traditional conditions.[6] For this substrate, the amide moiety of the lactam can act as a built-in directing group to guide a metal catalyst to a specific C-H bond, typically the less-hindered C7 position.

Understanding the Causality: Directed C-H Activation

This process relies on a "directing group" (DG), which is a functional group within the substrate that coordinates to a transition metal (commonly Palladium, Rhodium, or Ruthenium).[7] This coordination brings the catalyst into close proximity to a specific C-H bond, allowing for selective cleavage and subsequent functionalization.

The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[8][9]

  • Coordination: The lactam's carbonyl oxygen or amide nitrogen coordinates to the metal center (e.g., Pd(II)).

  • C-H Cleavage (CMD): The coordinated metal facilitates the cleavage of a nearby C-H bond (at C7) with the assistance of a base (often an acetate ligand from the catalyst precursor), forming a stable five-membered palladacycle intermediate.[10]

  • Functionalization: This organometallic intermediate then reacts with the coupling partner (e.g., an aryl halide or boronic acid).

  • Catalyst Regeneration: The product is released, and the active catalyst is regenerated to repeat the cycle.

Workflow: Palladium-Catalyzed C7-Arylation

G Start Substrate + Pd(II) Catalyst (e.g., Pd(OAc)2) Coordination Coordination of Lactam to Palladium Center Start->Coordination CMD Concerted Metalation-Deprotonation (CMD) Forms 5-Membered Palladacycle at C7 Coordination->CMD Base-assisted C-H Cleavage OxAdd Oxidative Addition of Aryl Halide (Ar-X) CMD->OxAdd RedElim Reductive Elimination OxAdd->RedElim Forms C-C bond Product C7-Arylated Product RedElim->Product Catalyst_Regen Catalyst Regeneration Pd(0) -> Pd(II) RedElim->Catalyst_Regen Catalyst_Regen->Start Oxidant

Caption: Catalytic cycle for directed C-H arylation at the C7 position.

Protocol 3: Directed C7-Arylation with an Aryl Iodide
  • Reaction Setup: In a sealable reaction tube, combine 8-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), the aryl iodide (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and a suitable ligand if required (e.g., a phosphine or N-heterocyclic carbene ligand, 0.2 equiv).

  • Additives: Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv), and a silver salt oxidant, like silver acetate (AgOAc, 2.0 equiv), which can facilitate catalyst turnover.

  • Solvent: Add a high-boiling point solvent, such as toluene, dioxane, or acetic acid. The choice of solvent can significantly impact regioselectivity and yield.[11]

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-48 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the C7-arylated product.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • Rh(III)-Catalyzed C(8)–H Functionalization of Quinolines via Simultaneous C–C and C–O Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Coordination Chemistry Reviews. Available at: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Catalysts. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research. Available at: [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Angewandte Chemie International Edition. Available at: [Link]

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition. Available at: [Link]

  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. ChemRxiv. Available at: [Link]

  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. Available at: [Link]

  • α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Molbank. Available at: [Link]

  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules. Available at: [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. Available at: [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A. Available at: [Link]

  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemistry–A European Journal. Available at: [Link]

  • Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization. Chemical Science. Available at: [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts. Available at: [Link]

  • Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling. Chemical Communications. Available at: [Link]

  • An Acid Alkylation of 8-Hydroxyquinoline. Iowa State University. Available at: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Chemistry. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]

  • Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. New Journal of Chemistry. Available at: [Link]

  • Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Dihydroquinolinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. Available at: [Link]

Sources

Optimization

removing residual solvents from 8-methoxy-3,4-dihydroquinolin-2(1H)-one batches

Target Molecule: 8-Methoxy-3,4-dihydroquinolin-2(1H)-one Audience: Process Chemists, Analytical Scientists, and API Manufacturing Professionals Welcome to the Technical Support Center. 8-Methoxy-3,4-dihydroquinolin-2(1H)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 8-Methoxy-3,4-dihydroquinolin-2(1H)-one Audience: Process Chemists, Analytical Scientists, and API Manufacturing Professionals

Welcome to the Technical Support Center. 8-Methoxy-3,4-dihydroquinolin-2(1H)-one is a highly valuable pharmaceutical intermediate, frequently utilized in the synthesis of atypical antipsychotics and beta-blockers. The synthesis typically involves the cyclization of 3-chloro-N-(2-methoxyphenyl)propanamide. This process heavily relies on polar aprotic solvents (like DMF) for reaction kinetics and halogenated solvents (like DCM) for extraction.

Failure to clear these residual solvents not only violates [1] but also severely poisons Lewis acid catalysts (e.g., BBr₃) used in downstream methoxy-deprotection steps. This guide provides causal explanations, diagnostic logic, and self-validating protocols to ensure your batches meet strict purity standards.

Part 1: Quantitative Baselines & Regulatory Limits

Before troubleshooting, it is critical to understand the regulatory limits of the solvents commonly trapped in 8-methoxy-3,4-dihydroquinolin-2(1H)-one batches. The table below summarizes the[2] for target solvents.

SolventRole in SynthesisICH ClassPDE (mg/day)Concentration Limit (ppm)
N,N-Dimethylformamide (DMF) Reaction Medium (Cyclization)Class 28.8880
Dichloromethane (DCM) Primary Extraction SolventClass 26.0600
Toluene Azeotropic Drying / WashingClass 28.9890
Methanol Quenching / PrecipitationClass 230.03000
Ethyl Acetate Secondary ExtractionClass 350.05000
Part 2: Troubleshooting Guides & FAQs

Q1: Why does DMF persist in my batches even after extended vacuum drying at 60°C? A1: This is a chemical causality issue, not a mechanical drying failure. 8-Methoxy-3,4-dihydroquinolin-2(1H)-one contains a lactam ring with a highly polarized N-H bond. DMF is a polar aprotic solvent that acts as a strong hydrogen-bond acceptor. It forms a persistent intermolecular hydrogen bond with the lactam N-H. The thermal energy required to break this specific dipole interaction via static vacuum drying often exceeds 80°C, which crosses the thermal degradation threshold of the intermediate, leading to discoloration. Solution: Shift from thermal removal to thermodynamic partitioning using an Aqueous Displacement Wash (See Protocol A).

Q2: How do I eliminate Dichloromethane (DCM) without losing product yield? Vacuum drying only removes a fraction of it. A2: If vacuum drying plateaus while DCM levels remain high, you are dealing with lattice occlusion , not surface adsorption. During the rapid precipitation of 8-methoxy-3,4-dihydroquinolin-2(1H)-one, the fast crystallization kinetics create structural defects in the crystal lattice, physically trapping DCM molecules inside. Solution: You must reconstruct the crystal lattice. This is achieved through Ostwald Ripening (Thermal Reslurrying) . By heating the crystals in a marginal solvent, the smaller, defective crystals dissolve, releasing the trapped DCM, and recrystallize onto larger, perfect crystal faces (See Protocol B).

Q3: Why does my vacuum drying process stall, leaving surface-adsorbed solvents like Toluene intact? A3: A standard static vacuum oven creates a closed equilibrium. As Toluene evaporates, it increases the partial pressure in the oven's headspace. Eventually, the rate of evaporation equals the rate of re-condensation onto the product surface. Solution: Introduce a Nitrogen Bleed (Sweep) . By bleeding a tiny amount of dry N₂ gas into the vacuum oven, you continuously sweep the headspace, disrupting the vapor-liquid equilibrium and driving the solvent extraction forward without needing to increase the temperature.

Part 3: Diagnostic Logic & Workflows

To determine the correct remediation strategy, use the diagnostic logic tree below based on your analytical findings.

Logic Issue High Residual Solvent (Failed HS-GC) Surface Surface Adsorption (e.g., Toluene, EtOAc) Issue->Surface Volatile Lattice Lattice Occlusion (e.g., DCM) Issue->Lattice Trapped HBond Strong H-Bonding (e.g., DMF, NMP) Issue->HBond Polar Aprotic Action1 Extended Vacuum Drying with Nitrogen Sweep Surface->Action1 Action2 Thermal Reslurrying (Ostwald Ripening) Lattice->Action2 Action3 Aqueous Displacement Wash HBond->Action3

Troubleshooting logic for surface-adsorbed, lattice-occluded, and hydrogen-bonded solvents.

Workflow Step1 Crude 8-Methoxy-3,4-dihydroquinolin-2(1H)-one (High DMF/DCM) Step2 Aqueous Displacement Wash (Breaks Lactam-DMF H-bonds) Step1->Step2 Step3 Ostwald Ripening / Reslurrying (Releases Occluded DCM) Step2->Step3 Step4 Vacuum Drying with N2 Bleed (40-50°C) Step3->Step4 Step5 HS-GC Validation (USP <467> Compliance) Step4->Step5

Workflow for residual solvent extraction and analytical validation in quinolinone batches.

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . You will not proceed to the next step until the internal validation checkpoint confirms the mechanistic goal has been achieved.

Protocol A: Aqueous Displacement for Polar Aprotic Solvents (DMF)

Causality: Water is infinitely miscible with DMF and acts as a stronger hydrogen-bond donor/acceptor than the lactam ring, thermodynamically driving DMF out of the API matrix.

  • Suspend the crude 8-methoxy-3,4-dihydroquinolin-2(1H)-one in 10 volumes (v/w) of deionized water at 20°C.

  • Agitate vigorously using an overhead stirrer at 300 RPM for 60 minutes.

  • Filter the suspension through a Buchner funnel.

  • Self-Validation Checkpoint: Collect 5 mL of the filtrate. Measure its refractive index (RI) or perform a rapid UV-Vis scan. If the RI matches pure water (1.333) and shows no UV absorbance at 270 nm, the DMF has been exhaustively removed. If elevated, repeat the wash.

  • Dry the filter cake under a nitrogen stream for 30 minutes before proceeding to Protocol B.

Protocol B: Thermal Reslurrying for Halogenated Solvents (DCM)

Causality: Utilizing a solvent system where the API has low-to-moderate solubility allows for continuous dissolution of micro-crystals and growth of macro-crystals, permanently excluding trapped DCM.

  • Transfer the wet cake to a reactor and add 5 volumes (v/w) of an 80:20 Water:Ethanol mixture.

  • Heat the slurry to 65°C (below the boiling point of ethanol but above the boiling point of DCM, 39.6°C) under gentle reflux for 2 hours.

  • Cool the mixture at a strictly controlled rate of 10°C per hour down to 5°C to promote perfect crystal habit formation.

  • Self-Validation Checkpoint: Extract a 1 mL sample of the slurry and observe under an optical microscope (100x). The disappearance of fine, opaque microcrystals and the exclusive presence of uniform, translucent macroscopic crystals confirms successful Ostwald ripening.

  • Filter and Dry in a vacuum oven at 45°C with a steady N₂ sweep for 12 hours.

Protocol C: Analytical Validation via Headspace GC

Causality: To ensure compliance, the final product must be tested using a method that volatilizes the residual solvents without degrading the API, as outlined in[3].

  • Sample Preparation: Dissolve 100 mg of the dried API in 5 mL of Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial. (Note: Ensure the DMSO is analytical grade and certified free of target solvents).

  • Incubation: Heat the vial at 85°C for 40 minutes to drive all residual solvents into the headspace.

  • Injection: Inject 1 mL of the headspace gas into a GC-FID equipped with a DB-624 (or equivalent) capillary column.

  • Self-Validation Checkpoint: Analyze the chromatogram. The signal-to-noise ratio for the target solvent peaks must be ≥ 3:1 (Limit of Detection) and the calculated concentrations must fall below the ICH Q3C limits outlined in Part 1. If limits are met, the batch is released for downstream demethylation.

References
  • ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Residual Solvents Analysis in Pharmaceuticals in Accordance with ICH Q3C (R8) Guideline — USP <467>. Source: Shimadzu Europa. URL:[Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Source: European Medicines Agency (EMA). URL:[Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in the Demethylation of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the demethylation of 8-methoxy-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the demethylation of 8-methoxy-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this critical transformation. Here, we provide in-depth, experience-driven answers to troubleshoot common issues and minimize impurity formation, ensuring a higher yield and purity of the desired 8-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during the demethylation process. Each entry explains the potential root causes and provides actionable, step-by-step solutions.

Question 1: My reaction is incomplete, and I see a significant amount of starting material on my TLC plate. What are the likely causes and solutions?

Answer:

Incomplete conversion is a frequent issue, often stemming from reagent stoichiometry, reaction conditions, or reagent quality.

Potential Causes & Solutions:

  • Insufficient Demethylating Agent: The lactam carbonyl and the methoxy oxygen are both Lewis basic sites that will coordinate to a Lewis acid reagent like boron tribromide (BBr₃). Therefore, more than one equivalent of the reagent is required.

    • Solution: Ensure you are using at least 2.0-2.5 equivalents of BBr₃ per equivalent of your substrate. The first equivalent coordinates to the more basic lactam carbonyl, and the second is required for the demethylation itself. A slight excess helps drive the reaction to completion.[1]

  • Low Reaction Temperature: While BBr₃ reactions are initiated at low temperatures (-78 °C or 0 °C) to control the initial exotherm, the reaction may require warming to proceed to completion.[1]

    • Solution: After the initial addition of BBr₃ at low temperature, allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LCMS every 1-2 hours. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be necessary, but this should be done cautiously as it can increase byproduct formation.

  • Degraded Reagent: BBr₃ is extremely sensitive to moisture and will decompose rapidly upon exposure to air, forming boric acid and HBr.[2] Using a previously opened or improperly stored bottle is a common cause of reaction failure.[3]

    • Solution: Always use a fresh bottle or a freshly opened Sure/Seal™ bottle of BBr₃. Handle the reagent under a strict inert atmosphere (Nitrogen or Argon) using dry glassware and anhydrous solvents.[3][4]

Question 2: My TLC/LCMS shows multiple product spots, and my final yield is low after purification. What are these impurities, and how can I prevent them?

Answer:

The formation of multiple byproducts is typically due to the harshness of the demethylating agent or non-optimal reaction conditions. For an electron-rich aromatic system like a quinolinone, ring halogenation is a primary concern.

Potential Impurity: Ring Bromination The quinolinone ring is activated towards electrophilic aromatic substitution. Under strongly acidic conditions (especially with HBr or excess BBr₃ at elevated temperatures), electrophilic bromination of the aromatic ring can occur, leading to brominated impurities that can be difficult to separate from the desired product.

Causality & Prevention Strategy:

The mechanism involves the coordination of the Lewis acid (BBr₃) to the methoxy group, making it a good leaving group. At elevated temperatures or with prolonged reaction times, free Br⁻ or its equivalent can act as an electrophile (or be oxidized to Br₂), attacking the electron-rich aromatic ring.

  • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at -78 °C, add the BBr₃ slowly, and then allow the reaction to warm to 0 °C or room temperature while monitoring closely.[3][5] Avoid excessive heating.

  • Use a Scavenger: In some cases, adding a mild scavenger like phenol or anisole can intercept reactive electrophilic bromine species, though this can complicate purification.

  • Switch to a Nucleophilic Reagent: If bromination is a persistent issue, consider switching from an electrophilic Lewis acid (BBr₃) or Brønsted acid (HBr) to a nucleophilic demethylating agent. Strong nucleophiles like thiolates (e.g., sodium thiomethoxide or dodecanethiolate) can cleave the methyl ether via an Sₙ2 mechanism, which avoids generating electrophilic species.[5][6]

Comparative Analysis of Demethylation Reagents

Choosing the right reagent is critical. The table below compares common reagents for aryl methyl ether demethylation, highlighting their pros, cons, and typical conditions.

ReagentMechanism TypeTypical ConditionsProsCons
Boron Tribromide (BBr₃) Lewis AcidDCM, -78 °C to RTHighly effective, works for most aryl methyl ethers.[5][6]Moisture sensitive, can cause ring halogenation, requires stoichiometric amounts.[3][4]
Hydrobromic Acid (HBr) Brønsted Acid48% aq. HBr, reflux (100-130 °C)[5]Inexpensive, simple procedure.Requires high temperatures, low functional group tolerance, high risk of side reactions.[6]
Thiolates (e.g., EtSNa, Dodecanethiol/NaOH) Nucleophilic (Sₙ2)DMF or NMP, reflux (130-165 °C)Milder, avoids acidic conditions and halogenation.[5][6]High temperatures needed, foul odor (for low MW thiols), potential for S-arylation byproducts.
Pyridine Hydrochloride Acidic (Melt)Neat, melt at ~210-220 °CEffective for robust substrates, avoids strong Lewis acids.[7]Very high temperatures, limited functional group compatibility.

Experimental Protocols & Workflows

Protocol 1: Standard BBr₃ Demethylation

This protocol provides a robust starting point for the demethylation of 8-methoxy-3,4-dihydroquinolin-2(1H)-one.

Step-by-Step Methodology:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a solution of 8-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried round-bottom flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (2.2 equiv.) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir and monitor by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LCMS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃. This is a highly exothermic step. Continue adding methanol until gas evolution ceases.

  • Workup: Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM or ethyl acetate.[1]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 8-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Workflow & Impurity Pathway Diagram

The following diagram illustrates the general experimental workflow and highlights the potential pathway for the formation of a brominated byproduct.

G cluster_workflow General Experimental Workflow cluster_pathways Reaction & Impurity Pathways A 1. Dissolve Substrate in Anhydrous DCM B 2. Cool to -78°C A->B C 3. Add BBr₃ (2.2 eq) B->C D 4. Warm to RT & Monitor (TLC/LCMS) C->D E 5. Quench (MeOH) D->E F 6. Aqueous Workup E->F G 7. Purify (Chromatography) F->G Start 8-Methoxy Substrate Intermediate O-BBr₂ Complex Start->Intermediate BBr₃ Target Desired 8-Hydroxy Product Impurity Brominated Impurity Intermediate->Target Workup (Hydrolysis) Intermediate->Impurity Excess BBr₃ High Temp.

Caption: Workflow for BBr₃ demethylation and potential impurity formation pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use HBr instead of BBr₃? It's much cheaper. A1: While 48% HBr can be used for demethylation, it is generally not recommended for this substrate.[5] It requires very high temperatures (reflux, ~130 °C), which significantly increases the risk of side reactions, including ring bromination and potential decomposition of the quinolinone core.[5][6] BBr₃ allows the reaction to be performed at much lower temperatures, offering better control and selectivity.[6]

Q2: My product seems to be stuck in the aqueous layer during workup. How can I improve extraction? A2: The product, 8-hydroxy-3,4-dihydroquinolin-2(1H)-one, is a phenol and is therefore acidic. If the pH of the aqueous layer is too basic after workup (e.g., from using excess NaHCO₃ or NaOH), the product will be deprotonated to the phenoxide, which is highly water-soluble.

  • Solution: During the workup, after quenching, carefully adjust the pH of the aqueous layer to be neutral or slightly acidic (pH 5-6) using 1M HCl before extraction. This will ensure the product is in its neutral, more organic-soluble form. Then, proceed with extraction using a more polar solvent like ethyl acetate.[3]

Q3: The BBr₃ mechanism seems complex. What is the currently accepted pathway? A3: The classical mechanism involves the formation of an initial Lewis acid-base adduct between the ether oxygen and BBr₃.[5][8] This is followed by an Sₙ2 attack of a bromide ion on the methyl group. However, recent computational and experimental studies suggest a more nuanced bimolecular mechanism, where a second BBr₃-ether adduct facilitates the bromide transfer, avoiding the formation of a free bromide ion in solution.[9] Regardless of the precise mechanism, the key steps involve activation of the ether by the Lewis acid followed by cleavage of the methyl-oxygen bond.[2][8]

Q4: Are there any "greener" or milder alternatives for this demethylation? A4: Yes, research into milder demethylation methods is ongoing.

  • Thiol-based Reagents: Methods using odorless long-chain thiols like 1-dodecanethiol with a base like NaOH in NMP offer a less harsh, non-acidic alternative.[5][7]

  • Biocatalysis: Certain enzymes, such as Rieske monooxygenases found in bacteria, can perform selective O-demethylation under very mild, aqueous conditions, although this is a more specialized technique not yet common in standard synthesis labs.[10][11]

  • Heterogeneous Catalysts: Some research has explored solid catalysts like γ-alumina for demethylation at high temperatures, which could simplify product workup.[12]

References

  • Chem-Station International. (2024, January 15). O-Demethylation. Available at: [Link]

  • Wikipedia. Boron tribromide. Available at: [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. Available at: [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: [Link]

  • Common Organic Chemistry. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Available at: [Link]

  • ACS Publications. (2020, August 31). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. Available at: [Link]

  • Zhang, J., et al. Demethylating Reaction of Methyl Ethers. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2023, February 17). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Available at: [Link]

  • ResearchGate. (2016, August 4). What demethylating reagent do you suggest?. Available at: [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Available at: [Link]

  • Keith, J., et al. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sciencemadness. (2012, August 16). demethylation of methyl aryl ethers. Available at: [Link]

  • PubMed. (2019, January 2). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. Available at: [Link]

  • Google Patents. (2015). JP2015134800A - Method for demethylation or demethoxylation of aromatic compound having methoxy group.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development and ICH Q2(R2) Validation for 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

Executive Summary 8-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30361-64-7) is a highly critical synthetic intermediate, most notably utilized in the manufacturing of atypical antipsychotics such as aripiprazole. Accurat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30361-64-7) is a highly critical synthetic intermediate, most notably utilized in the manufacturing of atypical antipsychotics such as aripiprazole. Accurate quantification of this intermediate and its associated synthetic impurities is paramount for ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, objective comparison between a legacy reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method and a modernized, Quality-by-Design (QbD) optimized method. Furthermore, it details a robust, self-validating experimental protocol aligned with the newly implemented ICH Q2(R2) validation guidelines[1][2].

Mechanistic Rationale: Overcoming Chromatographic Challenges

Developing an assay for quinolinone derivatives presents specific physicochemical challenges. The molecule features a lactam ring that can undergo lactam-lactim tautomerization depending on the pH of the environment. If the mobile phase pH is near the pKa of the molecule, it exists in a mixed ionization state, leading to severe peak broadening and tailing[3].

The Causality Behind Column and Mobile Phase Selection
  • Legacy Approach (Fully Porous C18): Traditional methods often rely on 5 µm fully porous C18 columns with simple isocratic methanol/water mobile phases. While C18 provides strong hydrophobic retention, it relies solely on dispersive forces. This often fails to adequately resolve 8-methoxy-3,4-dihydroquinolin-2(1H)-one from closely related positional isomers or des-methoxy impurities formed during synthesis[4].

  • Optimized Approach (Core-Shell Phenyl-Hexyl): By transitioning to a 2.7 µm core-shell Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π interactions with the aromatic quinolinone core. Additionally, the core-shell particle morphology significantly reduces the eddy diffusion (A-term) and mass transfer resistance (C-term) in the van Deemter equation, yielding sharper peaks without the extreme backpressures of sub-2 µm UHPLC columns. To suppress tautomerization and lock the molecule into its neutral lactam form, 0.1% Formic Acid (pH ~2.7) is utilized in the aqueous mobile phase[3].

QbD_Workflow A 1. Define Target Profile (Impurity Resolution > 2.0) B 2. Column Screening (C18 vs. Phenyl-Hexyl) A->B C 3. Mobile Phase Tuning (pH Control for Lactam) B->C D 4. Gradient Optimization (Retention & Peak Shape) C->D E 5. ICH Q2(R2) Validation (Lifecycle Approach) D->E

Fig 1: QbD workflow for HPLC method development of quinolinone intermediates.

Comparative Performance Data

The table below objectively compares the experimental performance of the legacy compendial-style method against the optimized core-shell method.

Chromatographic ParameterLegacy MethodOptimized Method
Stationary Phase 5 µm Fully Porous C18 (250 x 4.6 mm)2.7 µm Core-Shell Phenyl-Hexyl (100 x 4.6 mm)
Mobile Phase Isocratic (Methanol : Water, 70:30)Gradient (Acetonitrile : 0.1% FA in Water)
Flow Rate 1.0 mL/min1.2 mL/min
Total Run Time 25.0 min8.0 min
Resolution ( Rs​ ) 1.4 (Fails baseline resolution)3.2 (Complete baseline resolution)
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.05 (Highly symmetrical)
Theoretical Plates ( N ) ~8,500~22,000

Step-by-Step Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that must pass predefined criteria before sample analysis can proceed, ensuring day-to-day reproducibility.

Materials & Reagents
  • 8-Methoxy-3,4-dihydroquinolin-2(1H)-one Reference Standard (>99.5% purity).

  • HPLC-Grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm)[3].

  • Formic Acid (FA), LC-MS grade.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane. Degas prior to use[3].

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

Step 2: Sample Preparation

Causality Note: To prevent "solvent plug" effects (peak distortion caused by injecting a sample in a solvent stronger than the mobile phase), samples must be diluted in the initial gradient conditions.

  • Weigh exactly 10.0 mg of the intermediate and dissolve in 10 mL of Methanol (Stock Solution: 1 mg/mL).

  • Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using a diluent of 90% Water / 10% ACN (Working Solution: 100 µg/mL).

  • Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Step 3: Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

  • Column Temperature: 35°C (Stabilizes retention times against ambient fluctuations).

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm[4].

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% 60% B

    • 5.0 - 6.0 min: 60% 90% B

    • 6.0 - 8.0 min: 10% B (Re-equilibration)

Step 4: System Suitability & Self-Validation Criteria

Inject the 100 µg/mL standard solution in five replicates. The system is only validated for use if:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 10,000

ICH Q2(R2) Validation Framework

The International Council for Harmonisation (ICH) recently overhauled analytical validation standards with the Q2(R2) guideline, effective mid-2024[1]. This update marks a paradigm shift toward a lifecycle approach, emphasizing reportable ranges and multivariate considerations[2]. The optimized method was fully validated against these updated rigorous standards.

ICH_Validation Core ICH Q2(R2) Validation Spec Specificity No interference Core->Spec Lin Lin Core->Lin Acc Accuracy 98-102% Recovery Core->Acc Prec Prec Core->Prec Sens Sensitivity LOD & LOQ Core->Sens

Fig 2: Key analytical validation parameters as defined by ICH Q2(R2) guidelines.

Validation Results Summary
ICH Q2(R2) ParameterMethodology & Acceptance CriteriaExperimental ResultStatus
Specificity DAD Peak Purity analysis in the presence of synthetic impurities. Purity angle < Purity threshold.Angle: 0.112 < Threshold: 0.285PASS
Linearity & Range 5 concentration levels (10% to 150% of target). R2≥0.999 . R2=0.9998 (Range: 10 - 150 µg/mL)PASS
Accuracy Spike recovery at 50%, 100%, and 150% levels. Target: 98.0% - 102.0%.Mean Recovery: 99.6%PASS
Repeatability 6 replicate injections of 100% test concentration. RSD 2.0%.RSD = 0.78%PASS
Intermediate Precision Different analyst, different day, different HPLC system. RSD 2.0%.RSD = 1.15%PASS
LOD / LOQ Signal-to-Noise (S/N) ratio 3 for LOD and 10 for LOQ.LOD: 0.04 µg/mL LOQ: 0.12 µg/mLPASS

By strictly adhering to the ICH Q2(R2) framework, this analytical procedure is proven fit-for-purpose, ensuring reliable and defensible data throughout the pharmaceutical product lifecycle[2].

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. URL:[Link]

  • Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. Journal of Liquid Chromatography & Related Technologies. URL:[Link]

Sources

Comparative

A Comparative Structural Analysis of 8-Methoxy and 7-Methoxy-3,4-dihydroquinolin-2(1H)-one Isomers

Introduction Within the landscape of medicinal chemistry, the dihydroquinolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds. The precise positioning of substituents on...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Within the landscape of medicinal chemistry, the dihydroquinolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds. The precise positioning of substituents on this scaffold can dramatically influence molecular conformation, electronic properties, and ultimately, pharmacological activity. This guide presents a detailed structural comparison of two closely related isomers: 8-methoxy-3,4-dihydroquinolin-2(1H)-one and 7-methoxy-3,4-dihydroquinolin-2(1H)-one.

The seemingly minor shift of a methoxy group from the C7 to the C8 position introduces significant and measurable changes in the molecule's architecture and reactivity. Understanding these differences is critical for researchers in drug development and chemical biology, as it informs rational drug design, structure-activity relationship (SAR) studies, and the optimization of lead compounds. This guide provides a multi-faceted analysis, integrating data from spectroscopic techniques, X-ray crystallography, and computational modeling to provide a comprehensive understanding of these two important isomers.

I. Molecular Structure and Conformation

The core structural distinction between the 7-methoxy and 8-methoxy isomers lies in the placement of the electron-donating methoxy group on the aromatic ring. This positional variance directly impacts the electronic environment of the entire molecule and induces subtle but significant conformational changes.

The dihydroquinolinone core consists of a benzene ring fused to a dihydropyridinone ring. The latter is not planar and can adopt various conformations, typically a half-chair or a distorted envelope. The preferred conformation is dictated by the substitution pattern, which seeks to minimize steric strain and optimize electronic interactions.

  • 8-Methoxy Isomer: The methoxy group at the C8 position is ortho to the ring fusion and adjacent to the nitrogen atom. This proximity can lead to steric interactions that influence the puckering of the dihydropyridinone ring. Furthermore, potential intramolecular hydrogen bonding between the N-H group and the methoxy oxygen could stabilize a specific conformation, leading to a more rigid structure.

  • 7-Methoxy Isomer: In this isomer, the methoxy group is para to the ring fusion C4a-C8a bond and meta to the nitrogen atom. This position exerts less steric influence on the dihydropyridinone ring compared to the C8-substituted isomer. Consequently, the 7-methoxy isomer may exhibit greater conformational flexibility.

Caption: Chemical structures of the two isomers.

II. Spectroscopic Analysis

Spectroscopic methods provide invaluable fingerprints of molecular structure and electronic environments. Here, we compare the expected and reported spectroscopic data for the two isomers.

¹H NMR Spectroscopy
  • Aromatic Protons: The substitution pattern on the aromatic ring is the most telling feature.

    • 8-Methoxy Isomer: We expect three aromatic protons. The H-5 proton will likely be the most downfield due to its proximity to the electron-withdrawing amide carbonyl group. The H-6 and H-7 protons will show characteristic ortho and meta couplings.

    • 7-Methoxy Isomer: This isomer will also show three aromatic protons. The H-5 proton will appear as a doublet, H-6 as a doublet of doublets, and H-8 as a doublet. The chemical shifts will be influenced by the electron-donating methoxy group at C7.

  • Aliphatic Protons: The protons on C3 and C4 of the dihydropyridinone ring typically appear as two triplets, integrating to two protons each. Their chemical shifts are generally in the range of 2.5-3.0 ppm.

  • Methoxy Protons: A sharp singlet integrating to three protons, typically around 3.8-3.9 ppm, is characteristic for the -OCH₃ group in both isomers.

  • N-H Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, is expected for the amide proton.

¹³C NMR Spectroscopy

The carbon chemical shifts provide further confirmation of the substitution pattern.

  • Carbonyl Carbon: The C2 carbonyl carbon will appear significantly downfield, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The carbon attached to the methoxy group (C8 or C7) will be shifted downfield due to the oxygen's deshielding effect. The other aromatic carbons will have shifts predictable from standard substituent effect tables. The differences in the chemical shifts of C5, C6, C7, and C8 will be the most diagnostic feature to distinguish the two isomers.

  • Aliphatic Carbons: The C3 and C4 carbons will have signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C=O Stretch: A strong, sharp absorption band between 1650-1680 cm⁻¹ is characteristic of the amide carbonyl (lactam) stretching vibration.

  • C-O Stretch: The aryl-alkyl ether C-O stretching will result in strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry

Both isomers have the same molecular formula (C₁₀H₁₁NO₂) and molecular weight (177.20 g/mol ). Therefore, their molecular ion peaks ([M]⁺) in an electron ionization (EI) mass spectrum will be identical. However, the fragmentation patterns may differ slightly due to the different substitution patterns, although these differences might be subtle.

Table 1: Summary of Expected Spectroscopic Data

Feature8-Methoxy Isomer7-Methoxy Isomer
¹H NMR (Aromatic) 3 distinct proton signals3 distinct proton signals with different splitting patterns and chemical shifts
¹³C NMR (Aromatic) Distinct chemical shifts for C5, C6, C7, C8Distinct chemical shifts for C5, C6, C7, C8, different from the 8-methoxy isomer
IR (C=O Stretch) ~1650-1680 cm⁻¹~1650-1680 cm⁻¹
Mass Spec (M⁺) m/z = 177m/z = 177

III. Crystallographic and Computational Data

While spectroscopic data provide clues about connectivity and electronic environment, X-ray crystallography offers definitive proof of the three-dimensional structure in the solid state. In the absence of experimental crystal structures, computational modeling using methods like Density Functional Theory (DFT) can provide valuable insights into the preferred conformations and electronic properties.

A search of the crystallographic literature did not yield publicly available crystal structures for the parent 8-methoxy or 7-methoxy-3,4-dihydroquinolin-2(1H)-one. However, crystal structures of related derivatives have been reported. For instance, the structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one shows an approximately planar quinoline ring system. Similarly, studies on related tetrahydroquinolines reveal that the saturated ring often adopts a half-chair conformation.

Computational studies would be expected to show:

  • Dihedral Angles: The precise puckering of the dihydropyridinone ring can be quantified by dihedral angles. The steric bulk of the 8-methoxy group may lead to a more twisted conformation compared to the 7-methoxy isomer.

  • Bond Lengths and Angles: The electronic influence of the methoxy group's position will subtly alter bond lengths within the aromatic ring.

  • Molecular Electrostatic Potential (MEP) Maps: These maps would visualize the electron density distribution. The 8-methoxy isomer is likely to have a region of high negative potential around the methoxy oxygen, which is in close proximity to the N-H group. In the 7-methoxy isomer, this negative potential would be more exposed on the periphery of the molecule.

Caption: Workflow for synthesis and structural elucidation.

IV. Synthetic Considerations

The synthesis of these isomers typically involves the cyclization of corresponding substituted N-phenylpropiolamides or N-phenylacrylamides. The choice of starting material, specifically the appropriately substituted aniline (2-methoxyaniline for the 8-methoxy isomer and 3-methoxyaniline for the 7-methoxy isomer), dictates the final product. Recent advances have focused on catalytic annulation methods to achieve these syntheses efficiently.

V. Experimental Protocols

The following are generalized protocols for the characterization of these isomers.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • Data Analysis: Compare the chemical shifts, coupling constants, and integration values to the expected patterns for each isomer to confirm its identity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion: Infuse the sample solution directly into the mass spectrometer source (e.g., electrospray ionization - ESI) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-300).

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺). Compare this experimental mass to the theoretical exact mass calculated for the molecular formula C₁₀H₁₁NO₂. A mass accuracy of <5 ppm is considered confirmatory.

Conclusion

The structural differences between 8-methoxy and 7-methoxy-3,4-dihydroquinolin-2(1H)-one, while subtle, are significant and can be readily distinguished through standard analytical techniques, particularly NMR spectroscopy. The position of the methoxy group influences the electronic environment of the aromatic ring and likely imparts distinct conformational preferences on the dihydroquinolinone system. These structural nuances are of paramount importance for applications in drug discovery, where minor changes in molecular architecture can lead to profound differences in biological activity. This guide provides the foundational knowledge and experimental framework for researchers to confidently synthesize, characterize, and differentiate these two important isomers.

References

  • DePaul, M. J., et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry, 32(9), 2050-2058. Available from: [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 36. Preferred conformations of 5-substituted 1,3-dioxanes with sulfur-containing and ether functions in the side chain. The Journal of Organic Chemistry, 42(9), 1533-1539. Available from: [Link]

  • Wang, Y., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 28(14), 5475. Available from: [Link]

  • Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3211. Available from: [Link]

  • Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. Available from: [Link]

  • Jelisavcic, M., et al. (2020). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. Physical Chemistry Chemical Physics, 22(31), 17466-17473. Available from: [Link]

  • Mondal, S., et al. (2022). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. The Journal of Organic Chemistry, 87(23), 15637-15648. Available from: [Link]

Validation

A Senior Application Scientist’s Guide to GC-MS Validation for the Synthesis of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

Introduction: Beyond the Synthesis, Ensuring Purity In the landscape of pharmaceutical development, the synthesis of a target molecule is merely the first chapter. The true measure of success lies in the ability to produ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Synthesis, Ensuring Purity

In the landscape of pharmaceutical development, the synthesis of a target molecule is merely the first chapter. The true measure of success lies in the ability to produce that molecule consistently, with a well-defined and controlled purity profile. 8-methoxy-3,4-dihydroquinolin-2(1H)-one is a key heterocyclic scaffold, a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity is paramount, as any process-related impurities carried forward can have significant implications for the safety and efficacy of the final drug product.

This guide provides an in-depth, practical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols tailored specifically for monitoring the synthesis of 8-methoxy-3,4-dihydroquinolin-2(1H)-one. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and presenting a self-validating system. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and defensible analytical method. The principles and protocols discussed are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2]

The Analytical Framework: Why GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its unique combination of high-resolution chromatographic separation and highly specific mass-based detection.[3][4] 8-methoxy-3,4-dihydroquinolin-2(1H)-one is a semi-volatile compound with sufficient thermal stability, making it amenable to GC analysis. The mass spectrometer provides unambiguous identification and the ability to monitor for trace-level impurities, even those that may co-elute with the main peak in less specific detectors.

Our validation strategy will be built upon a hypothetical, yet scientifically sound, synthesis route to anticipate and specifically target potential impurities.

Context: A Plausible Synthetic Pathway

A common and efficient method for synthesizing the dihydroquinolinone core is through an intramolecular Friedel-Crafts cyclization.[5][6] For our target molecule, this involves two key steps:

  • Amide Formation: Reaction of 2-methoxyaniline with 3-chloropropionyl chloride to form the intermediate, N-(2-methoxyphenyl)-3-chloropropionamide.

  • Intramolecular Cyclization: A Lewis acid-catalyzed (e.g., AlCl₃) cyclization of the intermediate to yield the final product, 8-methoxy-3,4-dihydroquinolin-2(1H)-one.

This synthetic context is critical because it defines the primary targets for our validation, especially for the Specificity parameter. We must prove our method can distinguish our product from:

  • Starting Material 1: 2-methoxyaniline

  • Starting Material 2: 3-chloropropionyl chloride (and its hydrolysis product, 3-chloropropionic acid)

  • Intermediate: N-(2-methoxyphenyl)-3-chloropropionamide

Part 1: The Proposed GC-MS Method

Before validation, a robust analytical method must be established. The following is a proposed method, developed based on common practices for the analysis of aromatic heterocyclic compounds.[7][8][9][10]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture or final product.

    • Dissolve in 10 mL of ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions as required for linearity and range experiments. For routine analysis, dilute to a final concentration of approximately 50 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, Splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Total Run Time: ~19.3 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • MS Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitation and Full Scan (50-300 m/z) for peak identification during method development.

    • SIM Ions: Based on the fragmentation pattern of the parent compound, 3,4-dihydroquinolin-2(1H)-one[11], we can predict the key ions for our target analyte (MW=177.2).

      • Target Analyte (8-methoxy-3,4-dihydroquinolin-2(1H)-one):

        • Quantifier Ion: 177 (M⁺, Molecular Ion)

        • Qualifier Ions: 149 ([M-CO]⁺), 162 ([M-CH₃]⁺)

      • Potential Impurity (2-methoxyaniline):

        • Quantifier Ion: 123 (M⁺)

        • Qualifier Ions: 108, 80

Part 2: The Validation Protocols: A Comparative Guide

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2] We will now explore each validation characteristic, providing not just the protocol but the scientific rationale and a comparison of acceptable versus unacceptable outcomes.

Specificity (Selectivity)
  • The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For our synthesis, this means separating and identifying the target molecule from starting materials, the intermediate, and any side-products.

  • Experimental Protocol:

    • Prepare individual standard solutions of the target analyte (8-methoxy-3,4-dihydroquinolin-2(1H)-one), 2-methoxyaniline, and the intermediate N-(2-methoxyphenyl)-3-chloropropionamide.

    • Prepare a mixed solution containing all three components.

    • Prepare a solution of a "placebo" sample (a mock reaction mixture containing all reagents except one of the starting materials).

    • Inject and run each solution using the proposed GC-MS method in Full Scan mode.

    • Analyze the resulting chromatograms to ensure baseline resolution between all component peaks.

    • Confirm the identity of each peak by comparing its mass spectrum to a reference library or the spectra from the individual standard injections.

  • Data Comparison:

Performance MetricObjective Comparison: Specificity
Acceptable Result (Method is Specific) Unacceptable Result (Method is Not Specific)
Chromatographic Resolution (Rs) Baseline resolution (Rs > 2.0) between the analyte and all potential impurities.Peaks are co-eluting or partially resolved (Rs < 1.5).
Peak Purity (MS) The mass spectrum across the analyte peak is pure and matches the reference standard. No interfering ions from other components are present.The mass spectrum shows evidence of co-eluting impurities (mixed spectra).
Placebo Analysis No significant peaks are observed at the retention time of the analyte or impurities.A peak is present at the retention time of the analyte, indicating interference from reagents or side-products.
  • Expert Insights: Lack of specificity is a critical failure. If co-elution occurs, the first step is to modify the oven temperature program (e.g., use a slower ramp rate) to improve separation. If this fails, a different GC column with an alternative stationary phase (e.g., a mid-polarity column) may be required.

Linearity & Range
  • The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise. For impurity quantification, the range should typically span from the reporting limit to 120% of the specification limit.

  • Experimental Protocol:

    • Prepare a stock solution of the analyte at 1000 µg/mL.

    • Perform serial dilutions to create at least five calibration standards. For an expected impurity level of 0.1%, a suitable range would be 0.05 µg/mL to 1.5 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area (from the quantifier ion) versus the nominal concentration.

    • Perform a linear regression analysis on the data.

  • Data Comparison:

Performance MetricObjective Comparison: Linearity
Acceptable Result (Method is Linear) Unacceptable Result (Method is Not Linear)
Correlation Coefficient (R²) R² ≥ 0.995R² < 0.99
Y-intercept Should be close to zero, indicating minimal bias at the low end of the curve.A significant non-zero intercept suggests systematic error.
Residual Plot Residuals are randomly scattered around the x-axis.A clear pattern (e.g., a curve or funnel shape) in the residuals indicates non-linearity or heteroscedasticity.
Accuracy (Trueness)
  • The "Why": Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of analyte is "spiked" into a placebo matrix.

  • Experimental Protocol:

    • Prepare a placebo matrix (a mock reaction mixture).

    • Spike the placebo with the analyte at three different concentration levels (e.g., low, medium, and high) across the specified range. A common approach is 50%, 100%, and 150% of the target concentration.

    • Prepare at least three replicate samples at each concentration level.

    • Analyze the samples and calculate the concentration using the previously established calibration curve.

    • Calculate the percent recovery for each sample: (%Recovery) = (Measured Concentration / Spiked Concentration) * 100.

  • Data Comparison:

Performance MetricObjective Comparison: Accuracy
Acceptable Result (Method is Accurate) Unacceptable Result (Method is Inaccurate)
Mean % Recovery Typically within 90-110% for each concentration level.Mean recovery falls outside the acceptable range (e.g., 80%).
RSD of Recovery The relative standard deviation of replicate preparations is low (e.g., < 5%).High variability in recovery results.
  • Expert Insights: Poor accuracy can stem from several sources, including sample preparation errors (e.g., analyte loss during extraction), matrix effects (where other components suppress or enhance the analyte signal), or an inaccurate calibration standard.

Precision
  • The "Why": Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Experimental Protocol:

    • Repeatability:

      • Prepare six individual samples of the analyte at 100% of the target concentration.

      • Analyze all six samples on the same day, by the same analyst, on the same instrument.

      • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

    • Intermediate Precision:

      • A second analyst repeats the repeatability experiment on a different day, preferably using a different GC-MS system (if available).

      • Compare the results from both experiments.

  • Data Comparison:

Performance MetricObjective Comparison: Precision
Acceptable Result (Method is Precise) Unacceptable Result (Method is Imprecise)
Repeatability (%RSD) For impurity analysis, typically ≤ 15%.%RSD > 15%.
Intermediate Precision (%RSD) Typically ≤ 20%. Results should be statistically comparable to the repeatability study.%RSD > 20%, or a significant statistical difference between the two data sets.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • The "Why":

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity and degradation product analysis.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare a series of increasingly dilute solutions of the analyte.

    • Inject them to determine the concentration at which the analyte peak is reliably distinguishable from the baseline noise.

    • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

    • The LOQ must be verified by injecting at least six replicates at the proposed LOQ concentration and demonstrating acceptable precision (%RSD ≤ 25%) and accuracy.

  • Data Comparison:

Performance MetricObjective Comparison: Sensitivity
Acceptable Result (Sufficient Sensitivity) Unacceptable Result (Insufficient Sensitivity)
S/N Ratio at LOQ S/N ≥ 10.S/N < 10.
Precision at LOQ %RSD of replicate injections at the LOQ concentration is acceptable (e.g., ≤ 25%).%RSD is unacceptably high.

Part 3: Ensuring Long-Term Reliability

Robustness
  • The "Why": Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.

  • Experimental Protocol (One-Factor-at-a-Time approach):

    • Prepare a standard solution of the analyte.

    • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

    • Assess the impact on the results (e.g., peak area, retention time, resolution).

    • Parameters to Vary:

      • GC Oven Temperature: ± 2°C from the setpoint.

      • Helium Flow Rate: ± 0.1 mL/min.

      • Injector Temperature: ± 5°C.

      • Different GC columns (same phase, different lot).

  • Expert Insights: If a small change in a parameter causes a significant change in the results, the method is not robust. The method procedure should be revised to include more stringent controls on that specific parameter (e.g., "Set oven ramp to 15.0 °C/min, not ~15°C/min").

System Suitability
  • The "Why": This is not part of the formal validation but is a crucial test performed before each analytical run to ensure the complete system (GC, column, MS detector) is operating correctly.

  • Protocol (to be run before any sample sequence):

    • Prepare a system suitability solution containing the analyte and a key impurity.

    • Inject this solution (typically 5-6 times).

    • Evaluate the results against pre-defined criteria.

  • Typical System Suitability Criteria:

    • Precision: %RSD of peak areas for replicate injections < 10%.

    • Resolution: Chromatographic resolution (Rs) between the analyte and the key impurity > 2.0.

    • Peak Shape (Tailing Factor): Between 0.9 and 1.5.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagrams illustrate the overall workflow and the logical dependencies between the different validation parameters.

ValidationWorkflow cluster_Dev Method Development cluster_Val Method Validation cluster_Routine Routine Use Dev Develop & Optimize GC-MS Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Rob Robustness Acc->Rob Prec->Rob LOD_LOQ LOD & LOQ LOD_LOQ->Lin Defines lower end of Range SST System Suitability Test (SST) Rob->SST Defines Critical Parameters Analysis Sample Analysis SST->Analysis Pass/Fail Gateway

Caption: A workflow diagram illustrating the progression from method development through formal validation to routine analysis.

ValidationRelationships cluster_Range Range is defined by: Linearity Linearity Accuracy Accuracy Linearity->Accuracy Needed for calculation Precision Precision Linearity->Precision Range Range Specificity Specificity Specificity->Linearity Ensures response is from analyte only LOQ LOQ LOQ->Range Sets lower boundary Robustness Robustness Robustness->Accuracy Confirms reliability of Robustness->Precision Confirms reliability of Robustness->Specificity Confirms reliability of

Caption: Logical relationships between key GC-MS validation parameters.

Conclusion

A validated GC-MS method is not a mere formality; it is a fundamental component of quality control in pharmaceutical manufacturing. It provides the objective evidence needed to ensure that the synthesis of 8-methoxy-3,4-dihydroquinolin-2(1H)-one is well-controlled and that the resulting intermediate meets the stringent purity requirements for its use in subsequent API production. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, laboratories can build a comprehensive data package that is scientifically sound and regulatorily compliant. This guide serves as a framework for that process, emphasizing the critical thinking and scientific rationale that transform a good analytical method into a truly validated and trustworthy one.

References

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link][1][2]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Bindu, L. H., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. [Link][3]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. [Link][4]

  • ORBi (Open Repository and Bibliography). (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. [Link][7]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Liu, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry. [Link]

  • Lai, Y.-C., et al. (2024). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 13(2), 198. [Link][8]

  • Andersen, M. R., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12497. [Link][9]

  • Andersson, J. T., & Bobinger, T. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(6), 3463-3468. [Link][10]

  • ResearchGate. (n.d.). a, b Comparison between the electron ionization mass spectrum of the.... [Link][11]

  • Sankhe, K., et al. (2021). Synthesis and Characterization of 6-Hydroxy-3,4-dihydroquinolinone Cilostazol Impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research, 12(4), 2126-2131. [Link]

  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47. [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]

  • Wang, H., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 28(14), 5439. [Link]

  • Khalaf, A. A., et al. (1985). Modern Friedel Crafts chemistry. XIII. Intra- and intermolecular cyclization of some carbonyl derivatives under Friedel-Crafts conditions. Bulletin de la Société Chimique de France, (2), 299-304. [Link]

  • Chen, C.-Y., & Reddy, R. S. (2016). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[12]annulen-7-ols. Beilstein Journal of Organic Chemistry, 12, 2682-2688. [Link]

  • Asao, N., et al. (2007). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. Chemical Communications, (26), 2741-2743. [Link]

  • Wang, Y., et al. (2022). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Organic Letters, 24(1), 136-141. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-methoxy-3,4-dihydroquinolin-2(1H)-one

Operational Safety and Handling Guide: 8-Methoxy-3,4-dihydroquinolin-2(1H)-one As a critical building block in the synthesis of quinolinone-derived therapeutics (such as atypical antipsychotics and beta-blockers), 8-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

As a critical building block in the synthesis of quinolinone-derived therapeutics (such as atypical antipsychotics and beta-blockers), 8-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS: ) is a staple in medicinal chemistry laboratories [1]. While its utility is well-established, its physical properties as a fine, lipophilic powder present specific occupational hazards.

As your trusted partner in laboratory safety and chemical handling, we have designed this comprehensive, causality-driven framework to ensure both scientific integrity and operator safety during your drug development workflows.

Mechanistic Hazard Assessment

Understanding the chemical structure is paramount to mitigating risk. The compound features a lipophilic methoxy group and a lactam core, which dictate its toxicological profile [1, 3]:

  • Acute Toxicity (Category 4 - Oral/Dermal/Inhalation): The lipophilicity of the molecule allows it to traverse the stratum corneum more readily than highly polar compounds. This necessitates strict dermal protection to prevent systemic absorption [1].

  • Mucosal Irritation (Category 2/2A): The lactam nitrogen and methoxy oxygen act as hydrogen bond acceptors, interacting non-specifically with mucosal proteins in the eyes and respiratory tract, causing localized inflammation.

  • STOT SE 3 (Respiratory/CNS): As a fine crystalline powder, it is highly susceptible to static aerosolization. Inhalation of these micro-particles can lead to transient central nervous system effects (drowsiness) or respiratory irritation [1].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must scale with the operational volume. The following matrix outlines the mandatory equipment based on quantitative handling scales [2]:

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (> 1g)Causality / Rationale
Hand Protection Single Nitrile Gloves (≥4 mil)Double Nitrile GlovesPrevents dermal absorption; double gloving mitigates micro-tears during prolonged, high-friction handling.
Eye Protection Safety Glasses with side shieldsChemical Splash GogglesProtects against aerosolized powder and accidental solvent splashing during dissolution.
Respiratory Certified Fume Hood (80-100 fpm)Fume Hood + N95/P100 RespiratorPrevents inhalation of statically charged particulates, directly mitigating the STOT SE 3 hazard.
Body Protection Standard Cotton Lab CoatLab Coat + Disposable Tyvek SleevesPrevents accumulation of fine powder on reusable garments, eliminating secondary exposure routes.

Operational Workflows & Handling Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Follow this step-by-step methodology for safe weighing and transfer:

Protocol: Anti-Static Weighing and Transfer

  • Environmental Validation: Before opening the reagent bottle, verify the fume hood's face velocity is between 80-100 feet per minute (fpm).

    • Causality: Excessive flow causes powder turbulence; insufficient flow fails to capture aerosols.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative cloth. Use anti-static weighing boats (or aluminum foil) rather than standard polystyrene boats.

    • Causality: Polystyrene holds a static charge that repels fine organic powders, causing them to aerosolize into the operator's breathing zone.

  • Transfer Mechanics: Keep the source bottle and the weighing boat as close as physically possible (within 2 inches). Transfer the powder using slow, deliberate motions to prevent air displacement from kicking up dust.

  • Solvent Quenching: Whenever possible, dissolve the weighed powder in the reaction solvent (e.g., DMSO, DMF, or DCM) directly within the fume hood before transporting it to other lab areas [3].

    • Causality: Solvating the powder immediately eliminates the inhalation hazard associated with dry particulates.

Spill Response & Disposal Plans

Protocol: Powder Spill Remediation

  • Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity for 10 minutes to allow aerosolized dust to settle.

  • Wet-Wipe Technique (NO SWEEPING): Never use a brush or broom.

    • Causality: Sweeping applies mechanical kinetic energy that immediately aerosolizes the chemical.

    • Action: Dampen a highly absorbent paper towel with a compatible solvent (e.g., 70% Isopropanol or water with surfactant) and gently place it over the spilled powder.

  • Collection: Wipe inward from the edges to the center to prevent spreading. Place the contaminated towels into a sealable hazardous waste bag.

  • Disposal: Label the waste as "Toxic/Irritant Organic Solid Waste (Contains 8-methoxy-3,4-dihydroquinolin-2(1H)-one)". Dispose of via high-temperature incineration according to institutional and environmental regulations [1].

Workflow Visualization

G Start Pre-Operation Hazard Assessment PPE Don PPE Matrix (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (80-100 fpm) PPE->Hood Weigh Weighing Protocol (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Protocol (No sweeping) Spill->Clean Yes Success Solvent Quenching & Reaction Spill->Success No Dispose Chemical Waste Disposal Clean->Dispose Success->Dispose Post-Reaction

Safe handling, weighing, and disposal workflow for 8-methoxy-3,4-dihydroquinolin-2(1H)-one.

References

  • NextSDS. "8-methoxy-1,2,3,4-tetrahydroquinolin-2-one — Chemical Substance Information." NextSDS Database. URL: [Link]

  • PubChemLite. "53899-19-7 (C10H11NO2) - Structural Information." PubChem Database. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
8-methoxy-3,4-dihydroquinolin-2(1H)-one
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